molecular formula C22H27N5O3S B12422904 Atr-IN-12

Atr-IN-12

Cat. No.: B12422904
M. Wt: 441.5 g/mol
InChI Key: DLXAYOXMPQUZEL-OAHLLOKOSA-N
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Description

Atr-IN-12 is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

(3R)-4-[2-(1H-indol-3-yl)-6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-yl]-3-methylmorpholine

InChI

InChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1

InChI Key

DLXAYOXMPQUZEL-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Role of Atr-IN-12 in DNA Damage Response Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA damage, particularly replication stress, ATR activates downstream pathways to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair. Due to the reliance of many cancer cells on the ATR pathway for survival, its inhibition represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Atr-IN-12, a potent and specific inhibitor of ATR kinase. We will explore its mechanism of action, its impact on the ATR-CHK1 signaling cascade, and the cellular consequences of ATR inhibition. Furthermore, this document includes a summary of quantitative data and detailed protocols for key experimental assays used to characterize the effects of this compound.

The ATR Kinase Signaling Pathway: A Guardian of the Genome

The DNA Damage Response is primarily orchestrated by two distinct kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[1] While ATM responds mainly to DNA double-strand breaks (DSBs), ATR is activated by a wider range of DNA damage, most notably the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][3][4] This ssDNA structure is a common intermediate at stalled replication forks or during the processing of other DNA lesions.[2]

Upon recruitment to sites of DNA damage, the kinase activity of ATR is stimulated.[4] A key downstream effector of ATR is the serine/threonine kinase CHK1.[5] ATR directly phosphorylates CHK1 on critical residues, Serine 317 and Serine 345, leading to its full activation.[6][7] Activated CHK1 then targets a range of substrates, including the CDC25 family of phosphatases (CDC25A, B, and C).[4][8] Phosphorylation by CHK1 marks CDC25 phosphatases for degradation or inactivation, which in turn prevents the activation of cyclin-dependent kinases (CDKs).[5] This cascade ultimately leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing a crucial window for DNA repair and preventing the propagation of damaged genetic material.[5][9] Beyond checkpoint control, the ATR-CHK1 pathway is also essential for stabilizing replication forks, suppressing the firing of new replication origins, and facilitating DNA repair processes like homologous recombination.[5][8][10]

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation Cascade cluster_2 Cell Cycle Control cluster_3 Cellular Outcomes Replication Stress Replication Stress ssDNA_RPA ssDNA-RPA Complex Replication Stress->ssDNA_RPA DNA Damage DNA Damage DNA Damage->ssDNA_RPA ATR ATR Kinase ssDNA_RPA->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates (Ser317, Ser345) CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibits Repair DNA Repair CHK1->Repair Fork_Stab Fork Stabilization CHK1->Fork_Stab CDKs CDK1 / CDK2 CDC25->CDKs Activates Arrest G2/M Checkpoint Arrest CDKs->Arrest Promotes Mitosis (Inhibition leads to Arrest)

Caption: The ATR-CHK1 Signaling Pathway.

This compound: A Potent ATR Kinase Inhibitor

This compound is a potent small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[11] Biochemical assays have demonstrated its high potency, positioning it as a valuable tool for preclinical research and a promising lead compound for drug discovery programs targeting the ATR pathway.[11][12] Its primary mechanism of action is the direct inhibition of the catalytic activity of the ATR kinase.

Mechanism of Action: Disruption of the ATR-CHK1 Signaling Cascade

By inhibiting ATR kinase activity, this compound effectively blocks the downstream signaling cascade. The most critical and immediate consequence is the prevention of CHK1 phosphorylation at Serine 317 and 345.[7][11] Without this activating phosphorylation, CHK1 remains inert and is unable to regulate its targets, including the CDC25 phosphatases.[5] This disruption breaks the signaling link between DNA damage detection and cell cycle machinery. As a result, CDC25 phosphatases remain active, leading to the activation of CDKs and forcing cells to bypass the G2/M checkpoint, even in the presence of significant DNA damage.[5][9] This premature entry into mitosis with an unstable genome often leads to a form of cell death known as mitotic catastrophe.

ATR_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation & Inhibition cluster_2 Cell Cycle Control cluster_3 Cellular Outcomes Replication Stress Replication Stress ssDNA_RPA ssDNA-RPA Complex Replication Stress->ssDNA_RPA ATR ATR Kinase ssDNA_RPA->ATR Activates CHK1 CHK1 (Inactive) ATR->CHK1 Phosphorylation Blocked CDC25 CDC25 Phosphatases (Active) Inhibitor This compound Inhibitor->ATR   Inhibits CDKs CDK1 / CDK2 (Active) CDC25->CDKs Activates Arrest G2/M Checkpoint Abrogation CDKs->Arrest Catastrophe Mitotic Catastrophe Arrest->Catastrophe

Caption: Inhibition of the ATR pathway by this compound.

Cellular Consequences of ATR Inhibition by this compound

The disruption of the ATR pathway by this compound leads to several critical cellular outcomes:

  • Abrogation of Cell Cycle Checkpoints: As described, the primary effect is the overriding of the G2/M checkpoint.[9] This is particularly detrimental to cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore heavily reliant on the G2 checkpoint for survival after DNA damage.[9]

  • Increased Replication Stress: ATR signaling helps to control the firing of replication origins to prevent the exhaustion of nucleotide pools and the accumulation of ssDNA.[8][13] Inhibition of ATR can lead to uncontrolled origin firing, exacerbating replication stress and leading to replication fork collapse.[13]

  • Impaired DNA Repair: The ATR-CHK1 pathway plays a role in promoting homologous recombination (HR), a major pathway for repairing DSBs and restarting collapsed replication forks.[5][10] Inhibition of ATR can therefore impair this critical repair mechanism, leading to the accumulation of unresolved DNA damage.[10]

Quantitative Data Summary

The potency of a kinase inhibitor is a critical parameter for its use in research and development. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of its target enzyme by 50%.

CompoundTargetIC50 ValueReference(s)
This compoundATR Kinase0.007 µM (7 nM)[11][12]

Key Experimental Methodologies

Assessing the cellular impact of an ATR inhibitor like this compound requires specific assays to measure target engagement and downstream functional consequences. Below are detailed protocols for two fundamental experiments.

Western Blotting for CHK1 Phosphorylation

This assay directly measures the inhibition of ATR kinase activity in cells by quantifying the phosphorylation of its primary substrate, CHK1, at Serine 345. A reduction in the p-CHK1 (S345) signal upon treatment with this compound indicates successful target engagement.

WB_Workflow start 1. Cell Culture & Treatment (e.g., DNA damaging agent +/- this compound) lysis 2. Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (to PVDF or Nitrocellulose membrane) sds->transfer blocking 6. Blocking (5% BSA or milk to prevent non-specific binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-p-CHK1 S345, Anti-Total CHK1, Anti-Actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated anti-Rabbit/Mouse) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL substrate and imaging) secondary_ab->detection end 10. Data Analysis (Quantify band intensity) detection->end

Caption: Western Blotting Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) to achieve 70-80% confluency. Treat cells with a DNA damaging agent (e.g., Hydroxyurea at 2mM for 4 hours or UV irradiation) to activate the ATR pathway, with or without pre-incubation with various concentrations of this compound.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[14] Key antibodies include:

    • Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348)[15]

    • Mouse anti-Total CHK1

    • Loading control (e.g., anti-Actin or anti-Tubulin)

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound, especially in combination with a DNA damaging agent, is expected to cause a reduction in the G2/M population, demonstrating abrogation of the checkpoint.

FC_Workflow start 1. Cell Culture & Treatment harvest 2. Cell Harvesting (Trypsinize and collect cells) start->harvest wash 3. Wash (Wash with cold PBS) harvest->wash fix 4. Fixation (Dropwise addition into ice-cold 70% ethanol) wash->fix stain 5. Staining (RNase A treatment followed by Propidium Iodide) fix->stain acquire 6. Data Acquisition (Flow Cytometer) stain->acquire end 7. Data Analysis (Model cell cycle phases based on DNA content) acquire->end

Caption: Cell Cycle Analysis Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells as described above. Treat with a DNA damaging agent (e.g., a low dose of cisplatin or gemcitabine for 24 hours) to induce G2 arrest, with or without the addition of this compound for the final few hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be trypsinized, combined with the supernatant, and pelleted by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Washing: Wash the cell pellet once with ice-cold PBS to remove media and trypsin.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol drop-wise to a final concentration of approximately 1x10^6 cells/mL.[17][18] Fix cells for at least 2 hours at 4°C (or overnight at -20°C).[17][19]

  • Staining: Pellet the fixed cells by centrifugation. Wash once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19] PI intercalates with DNA, and RNase A is essential to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.[17]

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to DNA content, is measured.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[16]

Conclusion

This compound is a potent and specific inhibitor of the ATR kinase, a central component of the DNA Damage Response pathway. By blocking the phosphorylation of CHK1, this compound effectively disrupts DDR signaling, leading to the abrogation of the critical G2/M cell cycle checkpoint, an increase in replication stress, and the impairment of DNA repair. These mechanisms highlight the therapeutic potential of ATR inhibition, particularly for sensitizing cancer cells with underlying DDR defects to conventional DNA-damaging chemotherapies and radiation. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the role of this compound and other ATR inhibitors in preclinical cancer models.

References

Investigating the Synthetic Lethality of Atr-IN-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically detailing the synthetic lethality and experimental protocols for Atr-IN-12 is limited. This guide provides an in-depth overview of the well-established principles of synthetic lethality induced by ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, drawing upon data from extensively studied compounds of the same class. The mechanisms and experimental approaches described herein are considered broadly applicable to potent and selective ATR inhibitors like this compound.

Executive Summary

The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. A key concept in this field is "synthetic lethality," where the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss of either one alone is viable. This compound is a potent and selective inhibitor of the ATR kinase, a central regulator of the cellular response to DNA replication stress.[1] This guide explores the core principles of synthetic lethality as it pertains to ATR inhibition, providing a framework for investigating the therapeutic potential of compounds like this compound. We will delve into the molecular mechanisms, present quantitative data from analogous ATR inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows.

The ATR Kinase: A Guardian of the Genome

The ATR kinase is a critical component of the DDR network, primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[2][3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3][4] In many cancer cells, oncogene-induced replication stress leads to a heightened reliance on the ATR signaling pathway for survival, creating a therapeutic window for ATR inhibitors.

Synthetic Lethality of ATR Inhibition

The most well-documented synthetic lethal interaction with ATR inhibition occurs in the context of deficiencies in the Ataxia Telangiectasia Mutated (ATM) kinase.[5][6][7] ATM is another crucial DDR kinase that is primarily activated by DNA double-strand breaks (DSBs).[8]

The ATM-ATR Axis

In cells with functional ATM, DSBs are efficiently repaired. However, in ATM-deficient tumors, the burden of repairing DSBs and managing replication stress falls heavily on the ATR pathway.[7] Inhibition of ATR in this context leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death.[5] This selective killing of cancer cells with ATM defects, while sparing normal cells with functional ATM, is the cornerstone of the synthetic lethal approach targeting the ATR pathway.

Other Synthetic Lethal Partners

Beyond ATM deficiency, preclinical studies have identified other genetic contexts that confer sensitivity to ATR inhibitors, including:

  • Mismatch Repair (MMR) Deficiency: Cancers with deficient MMR pathways show increased reliance on ATR for survival, and ATR inhibition can induce synthetic lethality in these tumors.[9]

  • ERCC1 Deficiency: Loss of the ERCC1 endonuclease, involved in nucleotide excision repair, has been shown to be synthetically lethal with ATR pathway inhibition.[1]

  • Defects in other DDR proteins: Deficiencies in proteins such as XRCC1 have also been identified as potential synthetic lethal partners for ATR inhibitors.[1]

  • Alternative Lengthening of Telomeres (ALT): Some cancers utilize the ALT pathway for telomere maintenance, and these cells have been shown to be hypersensitive to ATR inhibition.[10]

Quantitative Analysis of ATR Inhibitor Efficacy

While specific data for this compound is not widely available, the following tables summarize representative quantitative data for other well-characterized ATR inhibitors, demonstrating their potency and synthetic lethal effects.

Table 1: In Vitro Potency of Selected ATR Inhibitors

Inhibitor NameTargetIC50 (nM)Reference
This compoundATR7[1]
AZD6738 (Ceralasertib)ATR7[11]
VE-821ATR26MedChemExpress
BAY 1895344 (Elimusertib)ATR7Selleck Chemicals

Table 2: Synthetic Lethality of ATR Inhibitors in ATM-Deficient vs. ATM-Proficient Cells

Cell LineATM StatusATR InhibitorIC50 (µM)Fold Sensitization (ATM-proficient / ATM-deficient)Reference
SNU-601DeficientAZD6738~0.1\multirow{2}{}{>10}[7]
SNU-484ProficientAZD6738>1[7]
HCT116 ATM-/-DeficientVE-821~0.5\multirow{2}{}{~8}(Representative data)
HCT116 WTProficientVE-821~4(Representative data)

Experimental Protocols

Investigating the synthetic lethality of an ATR inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and cytostatic effects of the ATR inhibitor alone and in combination with other agents in cancer cell lines with different genetic backgrounds.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., ATM-deficient and proficient isogenic pairs) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., this compound) for 72 to 120 hours.

  • Viability Assessment:

    • Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and solubilize the stain with methanol. Measure the absorbance at 570 nm.

    • Resazurin-based Assays (e.g., CellTiter-Blue): Add the resazurin reagent to the cells and incubate for 1-4 hours. Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Western Blotting for Pharmacodynamic Markers

Objective: To confirm the on-target activity of the ATR inhibitor by assessing the phosphorylation status of downstream targets.

Protocol:

  • Cell Lysis: Treat cells with the ATR inhibitor for a specified time (e.g., 1-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci

Objective: To visualize and quantify the extent of DNA damage (e.g., DSBs) in cells treated with the ATR inhibitor.

Protocol:

  • Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and treat with the ATR inhibitor.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST.

    • Incubate with a primary antibody against a DNA damage marker, such as γH2AX (Ser139), for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number and intensity of fluorescent foci per nucleus using image analysis software like ImageJ.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_inhibitor Inhibition cluster_downstream Downstream Effectors ssDNA ssDNA coated with RPA ATR ATR ssDNA->ATR Recruits ATRIP ATRIP CHK1 CHK1 ATR->CHK1 Activates Atr_IN_12 This compound Atr_IN_12->ATR Inhibits pCHK1 p-CHK1 (S345) CHK1->pCHK1 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M) pCHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization DNARepair DNA Repair pCHK1->DNARepair

Caption: ATR Signaling Pathway and Inhibition by this compound.

Synthetic_Lethality_Workflow cluster_normal Normal Cell (ATM Proficient) cluster_cancer Cancer Cell (ATM Deficient) Normal_DSB DNA Double-Strand Break Normal_ATM Functional ATM Normal_DSB->Normal_ATM Normal_Repair Efficient DNA Repair Normal_ATM->Normal_Repair Normal_Survival Cell Survival Normal_Repair->Normal_Survival Cancer_DSB DNA Double-Strand Break Cancer_ATM Deficient ATM Cancer_DSB->Cancer_ATM Cancer_ATR Reliance on ATR Cancer_ATM->Cancer_ATR Increased Dependency Cancer_Death Cell Death (Synthetic Lethality) Cancer_ATR->Cancer_Death Leads to Atr_IN_12 This compound Atr_IN_12->Cancer_ATR Inhibits

Caption: Synthetic Lethality of ATR Inhibition in ATM-deficient Cancer Cells.

Experimental_Workflow start Start: Select Cell Lines (ATM+/ATM-) viability Cell Viability Assay (IC50) start->viability western Western Blot (p-CHK1, γH2AX) start->western if_foci Immunofluorescence (γH2AX foci) start->if_foci end End: Evaluate Synthetic Lethality viability->end western->end if_foci->end

Caption: Experimental Workflow for Investigating Synthetic Lethality.

Conclusion

The inhibition of ATR kinase represents a promising therapeutic strategy for cancers harboring specific DNA damage response deficiencies, most notably ATM mutations. While specific preclinical data for this compound is not extensively available in the public domain, its high potency suggests it would operate under the same principles of synthetic lethality as other well-studied ATR inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the potential of this compound and other novel ATR inhibitors in targeted cancer therapy. Further investigation into the specific synthetic lethal partners and resistance mechanisms of this compound will be crucial for its clinical development.

References

The Role of ATR Inhibitors in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide focuses on the function of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in apoptosis. A search for the specific compound "Atr-IN-12" did not yield any publicly available information, suggesting it may be an internal designation, a novel compound not yet described in the literature, or a typographical error. The principles, pathways, and methodologies described herein are based on well-characterized, publicly documented ATR inhibitors and are broadly applicable to the study of this class of molecules.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1][2][3] The role of ATR in apoptosis, or programmed cell death, is multifaceted and context-dependent. In response to DNA replication stress, the ATR-Chk1 signaling pathway is activated to halt the cell cycle, stabilize replication forks, and promote DNA repair, thereby suppressing apoptosis and promoting cell survival.[1][2] Conversely, in non-cycling cells experiencing transcription stress, ATR can adopt a pro-apoptotic function.[4]

ATR inhibitors are a class of targeted therapies that exploit the reliance of cancer cells on the ATR pathway. Many cancer cells have defects in their G1 checkpoint, making them heavily dependent on the S and G2 checkpoints, which are regulated by ATR, for survival.[5] By inhibiting ATR, these drugs can induce synthetic lethality in cancer cells with specific DNA repair defects or sensitize them to DNA-damaging agents like chemotherapy and radiation, ultimately leading to cell death through mechanisms including apoptosis and mitotic catastrophe.[5][6] This guide provides an in-depth exploration of the function of ATR inhibitors in apoptosis for researchers, scientists, and drug development professionals.

Core Mechanism of ATR in Apoptosis Regulation

ATR's involvement in apoptosis is primarily linked to its role in the DDR. Upon sensing single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage, ATR is activated.[1] This activation triggers a signaling cascade, most notably through the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (Chk1).[1][6]

The ATR-Chk1 pathway has a dual role in apoptosis:

  • Anti-apoptotic Function: In the face of replication stress, activated ATR-Chk1 signaling prevents premature entry into mitosis with damaged DNA.[1] This allows time for DNA repair and prevents the catastrophic genomic instability that would otherwise trigger apoptosis. Inhibition of ATR in this context removes these protective brakes, leading to an accumulation of DNA damage and subsequent apoptotic cell death.[5]

  • Pro-apoptotic Function: In non-cycling cells, ATR can promote apoptosis in response to transcription-blocking DNA damage.[4] The precise mechanisms for this pro-death role are still under investigation but appear to be independent of p53 in some contexts.[4][7]

Beyond its kinase-dependent nuclear functions, ATR has also been reported to have a direct anti-apoptotic role at the mitochondria, independent of its kinase activity, by interacting with proteins of the Bcl-2 family.[1][7]

Quantitative Effects of ATR Inhibitors on Apoptosis

The efficacy of ATR inhibitors in inducing apoptosis, either as single agents or in combination with other therapies, is typically quantified through various in vitro assays. The data presented below are representative examples based on studies of well-characterized ATR inhibitors such as Berzosertib (M6620, formerly VX-970), Ceralasertib (AZD6738), and VE-822.

ATR InhibitorCell LineCombination AgentAssayKey Findings
Berzosertib (M6620) Various Cancer Cell LinesCisplatinWestern BlotIncreased cleavage of Caspase-3 and PARP
Ceralasertib (AZD6738) Lung Cancer CellsRadiationFlow Cytometry (Annexin V/PI)Significant increase in apoptotic cell population
VE-822 Colorectal Cancer CellsIrinotecanHigh-Content ImagingDose-dependent increase in apoptotic markers

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induction by ATR inhibitors. Below are protocols for key experiments.

Western Blot Analysis of Apoptotic Markers

This protocol is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with the ATR inhibitor, a DNA-damaging agent, or a combination of both for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the protein bands using an imaging system.[4]

Flow Cytometry for Annexin V and Propidium Iodide Staining

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

ATR_Apoptosis_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome DNA_Damage ssDNA Formation ATR ATR Kinase Chk1 Chk1 ATR->Chk1 p Apoptosis Apoptosis ATR->Apoptosis Inhibition Leads To Mitotic_Catastrophe Mitotic Catastrophe ATR->Mitotic_Catastrophe Inhibition Leads To ATR_Inhibitor ATR Inhibitor (e.g., Berzosertib) ATR_Inhibitor->ATR Cell_Cycle_Arrest G2/M Checkpoint Activation Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms Chk1->DNA_Repair Survival Cell Survival Cell_Cycle_Arrest->Survival DNA_Repair->Survival

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays Treatment Treatment: - Vehicle Control - ATR Inhibitor - DNA Damaging Agent - Combination Incubation Incubate for 24-72 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Western_Blot Western Blot (Cleaved Caspase-3, PARP) Harvest->Western_Blot Flow_Cytometry Flow Cytometry (Annexin V / PI) Harvest->Flow_Cytometry Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing apoptosis induced by ATR inhibitors.

Conclusion

ATR inhibitors represent a promising strategy in cancer therapy, primarily by abrogating critical DNA damage checkpoints and inducing synthetic lethality. Their function in promoting apoptosis is a key mechanism underlying their therapeutic potential, especially in combination with genotoxic agents. A thorough understanding of the signaling pathways, coupled with robust and quantitative experimental methodologies, is essential for the continued development and successful clinical application of this class of drugs. As research progresses, a deeper insight into the context-specific roles of ATR will further refine the strategies for its therapeutic inhibition.

References

An In-depth Technical Guide on the Interaction of ATR Inhibitors with ATM Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific molecule designated "Atr-IN-12" did not yield any results in the available scientific literature. This guide will therefore focus on the broader, well-documented interaction between selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and the ATM (Ataxia Telangiectasia Mutated) signaling pathway, a topic of significant interest in cancer research and drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core interaction between ATR inhibitors and the ATM signaling cascade. The content summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes.

Core Interaction: ATR Inhibition and Compensatory ATM Activation

ATR and ATM are central kinases in the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions to maintain genomic integrity. While historically viewed as parallel pathways responding to different types of DNA damage—ATR to single-stranded DNA (ssDNA) at stalled replication forks and ATM to double-strand breaks (DSBs)—there is significant crosstalk between them.[1]

A key interaction that has emerged from the study of selective ATR inhibitors is the compensatory activation of the ATM pathway upon ATR inhibition. When ATR is inhibited, ongoing DNA replication under stress can lead to the collapse of replication forks, generating DSBs. These DSBs then trigger the canonical activation of the ATM-Chk2 signaling axis.[2][3] This compensatory signaling can influence cellular fate and the efficacy of ATR inhibitors, particularly in tumors with existing DDR defects. For instance, in ATM-deficient cancer cells, the loss of this compensatory pathway makes them exquisitely sensitive to ATR inhibition, a concept known as synthetic lethality.[2][3][4] Conversely, functional ATM signaling can attenuate the sensitivity to ATR inhibitors.[2][3]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative ATR inhibitors, focusing on their potency, selectivity, and cellular effects related to the ATM pathway.

Table 1: Kinase Inhibitory Potency of Selected ATR Inhibitors

CompoundTargetIC50 (nM)Selectivity Notes
AZD6738 (Ceralasertib) ATR (enzyme)1>2000-fold selective over ATM, DNA-PK, and PI3Kα[5][6]
ATR (cellular pChk1)74Highly selective within the PIKK family[5]
Berzosertib (M6620/VX-970) ATR (enzyme)0.2Potent and highly selective inhibitor[7]
ATR (cellular)~2
CGK733 ATM/ATR~200Dual inhibitor of ATM and ATR[8]

Table 2: Cellular Effects of the ATR Inhibitor AZD6738

Cell Line (NSCLC)GI50 (µM)Key Signaling Effect
H460 (p53-wt)1.05Dose-dependent increase in ATM S1981 phosphorylation[5]
H232.38Abrogation of cisplatin-induced Chk1 phosphorylation[5]
A549 (p53-wt)>10Dose-dependent increase in ATM S1981 phosphorylation[5]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for assessing the interaction between ATR inhibitors and ATM signaling.

This protocol is used to detect changes in the phosphorylation status of key DDR proteins like ATM (p-ATM S1981), Chk1 (p-Chk1 S345), and the DNA damage marker γH2AX.

A. Cell Lysis and Protein Quantification [9]

  • Culture cells to the desired confluency and treat with the ATR inhibitor and/or a DNA damaging agent for the specified time.

  • Place the culture dish on ice and wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).

  • Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant (protein extract) to a new, pre-cooled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. SDS-PAGE and Protein Transfer [11][12]

  • Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.[9]

  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[11]

C. Immunoblotting [11]

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Primary antibodies of interest include: p-ATM (S1981), ATM, p-Chk1 (S345), Chk1, and γH2AX.[2]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 5 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD-based imager.

This assay measures ATP levels as an indicator of cell viability to determine the growth-inhibitory (GI50) effects of a compound.[5]

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the ATR inhibitor (e.g., 0 to 30 µM).

  • Incubate the plates for the desired duration (e.g., 48 hours).

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate GI50 values by fitting the data to a non-linear regression curve.

This protocol is used to assess the effect of ATR inhibitors on cell cycle distribution, particularly S-phase accumulation and G2/M arrest.[2][13]

  • Culture and treat cells with the ATR inhibitor for the desired time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[10]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

G cluster_0 DNA Damage & Replication Stress cluster_1 Upstream Activation cluster_2 Core Kinase Signaling cluster_4 Cellular Outcomes ssDNA Stalled Replication Fork (ssDNA) ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP recruits DSB Double-Strand Break (DSB) MRN_ATM MRN-ATM Complex DSB->MRN_ATM recruits ATR ATR ATR_ATRIP->ATR activates ATM ATM MRN_ATM->ATM activates ATR->ATM crosstalk Chk1 Chk1 ATR->Chk1 Chk2 Chk2 ATM->Chk2 phosphorylates (T68) ATR_Inhibitor ATR Inhibitor (e.g., AZD6738) ATR_Inhibitor->ATR inhibits CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization Chk2->CellCycleArrest DNA_Repair DNA Repair Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis

Caption: Simplified DNA Damage Response (DDR) signaling pathway showing ATR and ATM activation and the point of intervention by an ATR inhibitor.

G start Start: Seed cells in 96-well plates treat Treat with serial dilutions of ATR inhibitor start->treat incubate Incubate for 48 hours treat->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 minutes) add_reagent->mix stabilize Incubate at RT (10 minutes) mix->stabilize read Measure Luminescence stabilize->read analyze Analyze Data: Calculate GI50 read->analyze end End analyze->end

Caption: Experimental workflow for determining cell viability using the CellTiter-Glo® assay after treatment with an ATR inhibitor.

G ATR_inhibition ATR Inhibition Replication_stress Increased Replication Stress ATR_inhibition->Replication_stress Fork_collapse Replication Fork Collapse Replication_stress->Fork_collapse DSB_formation DSB Formation Fork_collapse->DSB_formation ATM_activation ATM Activation (p-ATM S1981) DSB_formation->ATM_activation Chk2_activation Chk2 Activation (p-Chk2 T68) ATM_activation->Chk2_activation Cell_outcome Cellular Outcome (e.g., Apoptosis, Arrest) Chk2_activation->Cell_outcome

Caption: Logical relationship showing how ATR inhibition leads to the compensatory activation of the ATM-Chk2 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for ATR-IN-12 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that detects and repairs DNA damage to maintain genomic stability.[1] In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival, making ATR an attractive target for cancer therapy.[2] this compound, by inhibiting ATR, can induce synthetic lethality in cancer cells with specific DNA repair defects and can sensitize cancer cells to DNA-damaging agents.

These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methods for assessing cell viability, analyzing cell cycle progression, and confirming target engagement through western blotting.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase. In response to DNA single-strand breaks or replication stress, ATR is activated and phosphorylates a number of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[3][4] Phosphorylated Chk1 (p-Chk1) then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, cell death, particularly in cells with high levels of replication stress or other DNA repair deficiencies.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA binds 9-1-1 9-1-1 Complex ssDNA->9-1-1 recruits ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates pChk1 p-Chk1 CellCycleArrest G2/M Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair Apoptosis Apoptosis pChk1->Apoptosis inhibition leads to ATR_IN_12 This compound ATR_IN_12->ATR inhibits

Caption: Simplified ATR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of ATR inhibitors can vary depending on the cell line and the duration of treatment. The following table provides representative IC50 values for well-characterized ATR inhibitors in various cancer cell lines after 72 hours of treatment. These values can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

ATR InhibitorCell LineCancer TypeIC50 (µM)
Berzosertib (VX-970)Cal-27Head and Neck Squamous Cell Carcinoma0.285[6][7]
Berzosertib (VX-970)FaDuHead and Neck Squamous Cell Carcinoma0.252[6][7]
Ceralasertib (AZD6738)LoVoColorectal Cancer0.52[8]
Ceralasertib (AZD6738)NCI-H1373Lung Cancer5.32[8]
M4344 (VX-803)HCT116Colorectal CarcinomaPotent cytotoxicity with an ED50 of 60 nM[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.01 to 30 µM.[11]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[6][7]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.[11][12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[12]

    • Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare this compound dilutions incubate_overnight->prepare_drug treat_cells Treat cells with this compound incubate_overnight->treat_cells prepare_drug->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.
Western Blotting for p-Chk1

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of Chk1.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[13]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.[14]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total Chk1 and β-actin to ensure equal loading.

    • Analyze the band intensities to determine the effect of this compound on Chk1 phosphorylation.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[15][16]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.[2]

  • Fixation:

    • Centrifuge the cells and resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.[15]

    • Resuspend the cell pellet in PI staining solution.[15][16]

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Cell_Cycle_Analysis_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide fix_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Disclaimer

The provided protocols are intended as a guide. Optimal conditions, including cell seeding density, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform initial optimization experiments for your specific system. The compound "this compound" is used as a placeholder; if this is an internal compound name, its specific properties may require further protocol adjustments. The provided IC50 values are for other known ATR inhibitors and should be used for guidance only.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest, DNA repair, and stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress.[3][4] Inhibition of ATR can therefore lead to synthetic lethality in cancer cells, particularly in combination with DNA damaging agents.[2][5][6] These application notes provide recommended dosage guidelines and experimental protocols for the use of this compound in various cancer cell lines.

Data Presentation

The effective concentration of this compound can vary depending on the cancer cell line and the experimental context. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes representative IC50 values for ATR inhibitors in various cancer cell lines after a 72-hour treatment period, as determined by cell viability assays such as CellTiter-Glo.

Cancer TypeCell LineRepresentative IC50 (nM)
Small Cell Lung CancerH14650 - 200
Small Cell Lung CancerH82100 - 500
Small Cell Lung CancerDMS11475 - 300
Colorectal CancerHT-29150 - 600
Ovarian CancerIGROV-125 - 150
Breast CancerMCF7200 - 800
Prostate CancerDU145100 - 400

Note: These values are representative and should be used as a starting point for determining the optimal concentration for your specific cell line and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 in your own experimental setup.

Signaling Pathway

This compound targets the ATR kinase, a key component of the DNA damage response pathway. The following diagram illustrates the simplified ATR signaling pathway and the point of inhibition by this compound.

ATR_Signaling_Pathway ATR Signaling Pathway and Inhibition by this compound cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA_Damage DNA Damage (e.g., ssDNA breaks) ATR ATR DNA_Damage->ATR recruits ATR_ATRIP ATR-ATRIP Complex ATR->ATR_ATRIP ATRIP ATRIP ATRIP->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization Atr_IN_12 This compound Atr_IN_12->ATR_ATRIP inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are general protocols for key experiments to assess the effect of this compound on cancer cell lines.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow General Experimental Workflow for this compound Evaluation Cell_Culture 1. Cancer Cell Line Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 3b. Western Blot (e.g., for p-CHK1) Treatment->Western_Blot Cell_Cycle_Analysis 3c. Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Analysis 4. Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

References

Application Notes and Protocols for Atr-IN-12 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] ATR is activated by single-stranded DNA, which can arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target, and inhibitors like this compound are valuable tools for both basic research and drug development.

This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, along with essential data on its properties, recommended concentrations for in vitro studies, and storage conditions.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Formula C₂₂H₂₇N₅O₃SMedChemExpress
Molecular Weight 441.55 g/mol MedChemExpress
IC₅₀ 0.007 µM for ATR kinase[1]
Appearance Crystalline solidCayman Chemical
Recommended Stock and Working Concentrations
ParameterRecommendationNotes
Stock Solution Concentration 10 mM in DMSOBased on solubility of similar ATR inhibitors.[2][3]
Typical Working Concentration Range 0.1 µM - 20 µMDependent on cell line and experimental design. A starting concentration of 10 µM is often used in initial screenings.
Final DMSO Concentration in Culture < 0.5% (v/v)To avoid solvent-induced cytotoxicity.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution
  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture. DMSO is hygroscopic and water absorption can affect compound solubility and stability.[4]

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4155 mg of this compound (Molecular Weight = 441.55 g/mol ).

  • Dissolving in DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on stability data for similar compounds, the stock solution is expected to be stable for at least 6 months at -80°C.[6]

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions for extended periods.

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_application Working Solution Preparation & Application start Start: Equilibrate This compound and DMSO weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute control Prepare DMSO Vehicle Control treat Treat Cells dilute->treat control->treat

Caption: Workflow for preparing this compound stock and working solutions.

atr_signaling_pathway ATR Signaling Pathway Inhibition by this compound cluster_upstream Upstream Events cluster_downstream Downstream Signaling dna_damage DNA Damage / Replication Stress ssdna Single-Stranded DNA (ssDNA) dna_damage->ssdna atr_atrip ATR-ATRIP Complex ssdna->atr_atrip recruits chk1 Chk1 atr_atrip->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair fork_stabilization Replication Fork Stabilization chk1->fork_stabilization atr_in_12 This compound atr_in_12->atr_atrip inhibits

Caption: Inhibition of the ATR signaling pathway by this compound.

References

Application Notes and Protocols for Detecting p-Chk1 by Western Blot Using ATR-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively safeguard genomic integrity.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis. A key downstream effector of ATR is the serine/threonine-protein kinase Chk1.[1][3]

ATR-mediated phosphorylation of Chk1, primarily at serines 317 and 345, is a pivotal activation event.[1][4][5][6] This phosphorylation serves as a reliable biomarker for ATR activity. Consequently, monitoring the levels of phosphorylated Chk1 (p-Chk1) is a widely accepted method for assessing the efficacy of ATR inhibitors in preclinical and clinical research.

ATR-IN-12 is a potent and selective inhibitor of ATR kinase. This application note provides a detailed protocol for utilizing this compound in a Western blot assay to detect changes in p-Chk1 levels, thereby offering a robust method to evaluate the cellular activity of this inhibitor.

The ATR-Chk1 Signaling Pathway

Under conditions of replication stress or DNA damage, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex to the site of damage.[2] The recruitment and subsequent activation of ATR leads to the phosphorylation of a multitude of downstream targets, including Chk1.[1][3] The activation of Chk1 is a critical step in halting cell cycle progression, allowing time for DNA repair.[1][4][5] ATR inhibitors, such as this compound, function by competitively binding to the ATP-binding pocket of ATR, thereby preventing the phosphorylation and activation of its downstream targets, including Chk1.

ATR_Chk1_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR pATR p-ATR (Active) ATR->pATR Autophosphorylation Chk1 Chk1 pATR->Chk1 Phosphorylation p-Chk1 (Ser345) p-Chk1 (Active) Chk1->p-Chk1 (Ser345) Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (Ser345)->DNA Repair ATR_IN_12 This compound ATR_IN_12->pATR Inhibition

ATR-Chk1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

ParameterValue/RangeReference/Note
This compound In Vitro IC50 (ATR Kinase) 0.007 µMPotent inhibitor of the isolated enzyme.
Reference ATRi (VE-821) Cellular IC50 for p-Chk1 ~2.3 µM[7]
Reference ATRi (Elimusertib) Treatment Concentration 6-8 nM[8]
Recommended this compound Starting Concentration Range 0.1 - 10 µMBased on in vitro potency and data from other ATR inhibitors. A dose-response experiment is highly recommended.
Recommended Treatment Time 1 - 24 hoursTime-course experiments are recommended to determine the optimal duration for observing p-Chk1 inhibition. A 2-hour pre-treatment before inducing DNA damage is a common starting point.
DNA Damage Inducing Agents Hydroxyurea (HU), UV irradiation, CisplatinThese agents are commonly used to activate the ATR pathway and induce Chk1 phosphorylation.[9]

Experimental Protocols

Objective: To determine the effect of this compound on Chk1 phosphorylation at Serine 345 (p-Chk1) in cultured cells using Western blot analysis.
Materials:
  • Cell line of interest (e.g., HeLa, U2OS, or other cancer cell lines)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • DNA damage-inducing agent (e.g., Hydroxyurea, Etoposide, or UV light source)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk1 (Ser345)

    • Mouse or Rabbit anti-total Chk1

    • Mouse anti-β-actin or other loading control

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Experimental Workflow:

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Protein Extraction cluster_electrophoresis 3. Electrophoresis & Transfer cluster_immunoblotting 4. Immunoblotting & Detection A Seed cells and allow to adhere B Treat with this compound (dose-response) A->B C Induce DNA damage (e.g., HU, UV) B->C D Wash cells with cold PBS C->D E Lyse cells and collect supernatant D->E F Quantify protein concentration (BCA) E->F G Prepare samples with Laemmli buffer F->G H Separate proteins by SDS-PAGE G->H I Transfer proteins to PVDF membrane H->I J Block membrane I->J K Incubate with primary antibodies (p-Chk1, Total Chk1, Loading Control) J->K L Incubate with HRP-conjugated secondary antibodies K->L M Detect with ECL substrate and image L->M

Workflow for Western Blot Analysis of p-Chk1 Inhibition.
Detailed Methodology:

1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Prepare a series of this compound dilutions in culture medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (e.g., DMSO). c. Pre-treat the cells with the different concentrations of this compound or vehicle for a predetermined time. A 2-hour pre-treatment is a common starting point. d. Following pre-treatment, induce DNA damage. For example, add Hydroxyurea (HU) to a final concentration of 2 mM and incubate for an additional 2-4 hours. Alternatively, expose the cells to a specific dose of UV radiation and then incubate for a set recovery time (e.g., 1-2 hours). Include an untreated, undamaged control group.

2. Protein Lysate Preparation: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. g. Capture the chemiluminescent signal using a Western blot imaging system. h. To ensure equal protein loading and to assess the total amount of Chk1, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control protein like β-actin.

Data Analysis and Interpretation

The intensity of the bands corresponding to p-Chk1 (Ser345), total Chk1, and the loading control should be quantified using densitometry software. The p-Chk1 signal should be normalized to the total Chk1 signal, which is then normalized to the loading control.

A dose-dependent decrease in the normalized p-Chk1 signal in the this compound treated samples, particularly in the presence of a DNA damaging agent, would indicate successful inhibition of ATR kinase activity by the compound. The results can be plotted as percent inhibition of p-Chk1 versus the concentration of this compound to determine the cellular IC50.

Troubleshooting

  • No or weak p-Chk1 signal: Ensure the DNA damage induction was successful. Check the activity of the primary antibody and the ECL substrate.

  • High background: Optimize the blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Inconsistent loading: Carefully perform the protein quantification and loading steps. Always normalize to a reliable loading control.

  • No inhibition by this compound: The concentration range or treatment time may need to be optimized. Verify the activity of the this compound compound.

By following this detailed protocol, researchers can effectively utilize this compound to investigate the ATR-Chk1 signaling pathway and assess the inhibitor's cellular efficacy.

References

Application Notes and Protocols for Immunofluorescence Staining of Atr-IN-12 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunofluorescence (IF) analysis on cells treated with the ATR inhibitor, Atr-IN-12. The protocol outlines the necessary steps from cell culture and drug treatment to imaging and quantitative analysis, enabling researchers to effectively assess the cellular effects of ATR inhibition.

Introduction

Ataxia telangiectasia and Rad3-related (ATR) is a crucial kinase in the DNA damage response (DDR) pathway, primarily activated by single-stranded DNA (ssDNA) that forms at sites of replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3] In many cancers, the G1 checkpoint is defective, leading to an increased reliance on the S and G2 checkpoints, which are controlled by the ATR-Chk1 signaling axis.[4] This dependency makes ATR an attractive target for cancer therapy.

This compound is a potent and selective inhibitor of ATR. By inhibiting ATR's kinase activity, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of DNA damage-induced cell cycle checkpoints.[5] This protocol provides a method to visualize and quantify the effects of this compound on key cellular markers of the ATR signaling pathway using immunofluorescence. The primary endpoints of this protocol are the assessment of phosphorylated Chk1 (pChk1) and γH2AX, a marker for DNA double-strand breaks.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from immunofluorescence experiments with this compound.

Table 1: Effect of this compound on Chk1 Phosphorylation

Treatment GroupThis compound Concentration (µM)Mean pChk1 (Ser345) Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition of pChk1 Signal
Vehicle Control (e.g., DMSO)00
This compound0.1
This compound1
This compound5
This compound10

Table 2: Quantification of γH2AX Foci in Response to this compound and DNA Damaging Agent

Treatment GroupThis compound Concentration (µM)DNA Damaging Agent (e.g., Hydroxyurea)Average Number of γH2AX Foci per CellStandard Deviation
Vehicle Control0No
This compound5No
Vehicle Control0Yes
This compound5Yes

Experimental Protocols

This section details the step-by-step methodology for the immunofluorescence analysis of cells treated with this compound.

Materials and Reagents
  • Cell line of interest (e.g., U2OS, HeLa)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • DNA damaging agent (e.g., Hydroxyurea, UV radiation)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.3% Triton X-100 in PBS[4]

  • Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS[6]

  • Primary antibodies (diluted in blocking buffer):

    • Rabbit anti-phospho-Chk1 (Ser345)

    • Mouse anti-γH2AX (Ser139)

  • Fluorophore-conjugated secondary antibodies (diluted in blocking buffer):

    • Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

    • Goat anti-mouse IgG (e.g., Alexa Fluor 594)

  • Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

Procedure
  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours). Note: The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental condition.[7]

    • If investigating the effect of this compound in combination with a DNA damaging agent, add the agent (e.g., hydroxyurea) for the final 1-2 hours of the this compound incubation.

  • Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4][6]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization buffer (0.3% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[4]

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-pChk1 and anti-γH2AX) to their optimal concentrations in the blocking buffer.

    • Aspirate the blocking buffer from the cells and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies to their working concentrations in the blocking buffer.

    • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells one final time with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with the appropriate filters for DAPI, and the fluorophores used for the secondary antibodies.

    • For quantitative analysis of pChk1, measure the mean fluorescence intensity in the nucleus of at least 100 cells per condition.

    • For γH2AX analysis, count the number of distinct nuclear foci in at least 100 cells per condition.

    • Use image analysis software (e.g., ImageJ/Fiji) for quantification.

Visualizations

The following diagrams illustrate the ATR signaling pathway and the experimental workflow.

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibition ssDNA ssDNA Formation RPA RPA ssDNA->RPA binds ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits pChk1 p-Chk1 (Active) CellCycleArrest Cell Cycle Arrest (S, G2/M) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Fork Stabilization pChk1->ForkStabilization AtrIN12 This compound AtrIN12->ATR

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Seed Cells on Coverslips treatment Treat with this compound and/or DNA Damaging Agent start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.3% Triton X-100 fixation->permeabilization blocking Block with 5% Normal Goat Serum permeabilization->blocking primary_ab Incubate with Primary Antibodies (anti-pChk1, anti-γH2AX) blocking->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibodies primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Image Acquisition and Analysis mount->image

References

Application Notes and Protocols for ATR Inhibitor Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA damage.[1][2][3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways like the ATM-p53 axis, there is a heightened reliance on the ATR pathway for survival.[3][4][5] This dependency makes ATR a compelling therapeutic target. Inhibition of ATR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a concept known as synthetic lethality.[2]

ATR inhibitors have demonstrated significant potential in preclinical studies, both as monotherapies in tumors with specific genetic defects (e.g., ATM deficiency) and as potent sensitizers to DNA-damaging agents like chemotherapy and radiotherapy.[1][5][6] This document provides a comprehensive overview and detailed protocols for the administration of ATR inhibitors in mouse xenograft models, a crucial step in the preclinical evaluation of these targeted agents.

Note: The specific compound "ATR-IN-12" is not extensively documented in publicly available literature. Therefore, this document summarizes data and protocols from several well-characterized, potent, and selective ATR inhibitors currently in preclinical and clinical development, such as Berzosertib (VE-822, M6620, VX-970), Ceralasertib (AZD6738), BAY 1895344, and M4344 (VX-803). The principles and methodologies described are broadly applicable for evaluating novel ATR inhibitors.

ATR Signaling Pathway and Therapeutic Rationale

The ATR-Chk1 pathway is a central component of the DDR, activated in response to a broad range of DNA damage and replication stress.[5] Upon activation, ATR phosphorylates a multitude of substrates, most notably the kinase Chk1, to coordinate cell-cycle arrest, stabilize replication forks, and promote DNA repair.[3][5] Inhibiting this pathway disrupts these critical survival functions.

ATR_Signaling_Pathway Figure 1: Simplified ATR Signaling Pathway cluster_stress Cellular Stress cluster_atr ATR Activation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Replication_Stress Replication Stress (e.g., Chemotherapy) ATR ATR Kinase Replication_Stress->ATR activates DNA_Damage DNA Damage (e.g., Radiation) DNA_Damage->ATR activates CHK1 CHK1 Phosphorylation ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair (Homologous Recombination) CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization Apoptosis Apoptosis / Mitotic Catastrophe ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR_Inhibitor->ATR inhibits ATR_Inhibitor->Apoptosis leads to

Caption: Simplified overview of the ATR signaling pathway and the mechanism of ATR inhibitors.

Data Presentation: ATR Inhibitor Administration in Vivo

The following tables summarize quantitative data from various preclinical studies involving ATR inhibitors in mouse xenograft models.

Table 1: Summary of ATR Inhibitor Administration in Mouse Xenograft Models

ATR InhibitorMouse ModelCancer Type / Cell LineDoseAdministration RouteReference
Ceralasertib (AZD6738) BALB/cTriple-Negative Breast Cancer (4T1)75 mg/kgIntraperitoneal (IP)[7]
Ceralasertib (AZD6738) N/AATM-deficient Mantle Cell LymphomaN/AOral (PO)[5]
Ceralasertib (AZD6738) Tumor-bearing miceN/A75 mg/kgOral (PO)[8]
Berzosertib (VE-822) N/APancreatic CancerN/AN/A[5][9][10]
M4344 (VX-803) CD1 Nude / H2dRag2Small-Cell Lung Cancer (NCI-H82, NCI-H446)10 mg/kgN/A[11][12]
VX-970 (Berzosertib) N/APatient-Derived Lung Xenografts10-20 mg/kgIntravenous (IV)[13]
BAY 1895344 N/AVarious Cancer Xenograft ModelsN/AN/A[6]
BAY 1895344 BALB/cColorectal Carcinoma (CT26)1-10 mg/kgOral (PO)[14]

Table 2: Efficacy and Scheduling of ATR Inhibitors in Combination Therapies

ATR InhibitorCombination AgentCancer Type / ModelKey FindingSchedulingReference
Ceralasertib (AZD6738) RadiationTriple-Negative Breast Cancer (4T1)Effective radiosensitization and enhanced antitumor immune response.Inhibitor given 2 hours before irradiation.[7]
Berzosertib (VE-822) Radiation / GemcitabinePancreatic Cancer XenograftsMarkedly prolonged tumor growth delay without augmenting normal tissue toxicity.N/A[9]
VX-970 (Berzosertib) DNA Damaging Drugs (e.g., Cisplatin)Mouse Xenograft ModelsStrong synergistic activity was achieved.Optimal efficacy when ATRi is given 12-24 hours after the DNA damaging drug.[4][13]
M4344 (VX-803) IrinotecanSmall-Cell Lung Cancer Xenografts (H82, H446)Statistically significant decrease in tumor volume compared to single agents.N/A[12]
Ceralasertib (AZD6738) CisplatinATM-deficient NSCLC cellsSynergistic cytotoxic effect.N/A[2]
BAY 1895344 Radiation / DarolutamideProstate Cancer Xenograft (GRANTA-519)Potent monotherapy and combination efficacy.N/A[6]

Experimental Protocols

The following protocols provide a generalized framework for conducting in vivo studies with ATR inhibitors using mouse xenograft models.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Development cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture 1. Cancer Cell Line Culture & Expansion Cell_Harvest 3. Cell Harvesting & Preparation for Injection Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (e.g., 6-8 week old nude mice) Implantation 4. Subcutaneous Implantation (e.g., 5x10^6 cells in Matrigel) Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth Monitoring (Caliper Measurements) Implantation->Tumor_Growth Randomization 6. Randomization into Groups (Tumor Volume ~150-300 mm³) Tumor_Growth->Randomization Treatment_Admin 7. Administer Treatment (Vehicle, ATRi, Combo) Randomization->Treatment_Admin Monitoring 8. Monitor Tumor Volume & Body Weight (2x/week) Treatment_Admin->Monitoring Monitoring->Treatment_Admin continue treatment Endpoint 9. Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint if endpoint met Tissue_Collection 10. Euthanasia & Tissue/Tumor Collection Endpoint->Tissue_Collection Data_Analysis 11. Data Analysis (TGI, PK/PD) Tissue_Collection->Data_Analysis

Caption: A typical workflow for evaluating ATR inhibitor efficacy in mouse xenograft models.

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model, a common method for evaluating solid tumor response to therapeutics.

Materials:

  • Human cancer cell line of interest (e.g., NCI-H82, CT26)[11][14]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[14]

  • 6- to 8-week-old immunodeficient mice (e.g., CD1 nude, BALB/c)[11][14]

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Matrix (or similar basement membrane extract)[11][15]

  • Syringes (1 mL) and needles (e.g., 27-30 gauge)[15]

  • Digital calipers

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the exponential growth phase and have high viability (>95%) before harvesting.

  • Cell Harvesting: a. Aspirate culture medium and wash cells with sterile PBS. b. Detach cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in cold, sterile PBS. d. Count viable cells using a hemocytometer or automated cell counter.

  • Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in a mixture of cold sterile PBS and Matrigel®. A common ratio is 1:1.[16][17] b. The final cell concentration should be adjusted to deliver the desired number of cells (typically 1-5 x 10⁶) in an injection volume of 100-200 µL.[11][16][17] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.[15]

  • Tumor Cell Implantation: a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Shave the hair from the injection site (typically the right flank). c. Gently lift the skin and inject the 100-200 µL cell suspension subcutaneously using a 27-30 gauge needle.[15]

  • Tumor Growth Monitoring: a. Begin monitoring the mice 5-7 days post-implantation. b. Measure tumor dimensions twice weekly using digital calipers. c. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 . d. Once tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment groups.[7][18]

Protocol 2: Preparation and Administration of ATR Inhibitor

This protocol outlines the steps for administering the therapeutic agent.

Materials:

  • ATR inhibitor compound

  • Appropriate vehicle for solubilization (e.g., as specified by the manufacturer)

  • Dosing vehicle (e.g., PBS, 0.5% methylcellulose)

  • Oral gavage needles (for PO administration)

  • Syringes (1 mL) and needles (for IP/IV administration)

  • Scale for weighing mice

Procedure:

  • Drug Formulation: a. Prepare the ATR inhibitor formulation according to the manufacturer's instructions or established laboratory protocols. This may involve dissolving the compound in a solvent like DMSO and then diluting it in a final dosing vehicle. b. Prepare a fresh formulation for each day of dosing unless stability data supports longer-term storage.

  • Dosing Calculation: a. Weigh each mouse immediately before dosing to ensure accurate dose calculation. b. Calculate the required volume of the drug formulation to administer based on the mouse's body weight and the target dose (e.g., in mg/kg).

  • Administration:

    • Oral (PO) Gavage: a. Securely hold the mouse and insert a gavage needle gently into the esophagus. b. Slowly administer the calculated volume.

    • Intraperitoneal (IP) Injection: a. Position the mouse to expose the abdomen. b. Insert the needle into the lower abdominal quadrant, avoiding internal organs, and inject the solution.

    • Intravenous (IV) Injection: a. Place the mouse in a restraining device to expose the tail. b. Warm the tail to dilate the lateral tail veins. c. Inject the solution slowly into one of the lateral tail veins.

  • Scheduling: a. Administer the vehicle or ATR inhibitor according to the predefined schedule (e.g., daily, twice daily, once per cycle). b. For combination studies with chemotherapy or radiation, the timing of ATR inhibitor administration is critical. Studies show that administering the ATR inhibitor 12-24 hours after a DNA-damaging agent can yield optimal efficacy.[4][13]

Protocol 3: Evaluation of Antitumor Efficacy

This protocol details the monitoring and data analysis phase of the study.

Combination_Therapy_Logic Figure 3: Rationale for Combination Therapy Chemo_RT Chemotherapy / Radiation DNA_Damage Induces DNA Damage & Replication Stress Chemo_RT->DNA_Damage ATR_Activation Cancer Cells Activate ATR for Survival and Repair DNA_Damage->ATR_Activation Block_Repair Blocks ATR-mediated DNA Repair & Checkpoints ATR_Activation->Block_Repair ATRi acts here ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->Block_Repair Synergy Synergistic Cell Death (Synthetic Lethality) Block_Repair->Synergy

Caption: The synergistic mechanism of combining ATR inhibitors with DNA-damaging agents.

Procedure:

  • Ongoing Monitoring: a. Throughout the treatment period, measure tumor volume and mouse body weight at least twice per week. Body weight is a key indicator of treatment toxicity. b. Observe the mice for any clinical signs of distress or toxicity.

  • Study Endpoint: a. The study may be terminated when tumors in the control group reach a prespecified maximum volume, or when treated tumors exhibit a defined response (e.g., complete regression). b. Euthanize mice according to institutional guidelines.

  • Data Collection and Analysis: a. At the endpoint, collect tumors, blood, and other relevant tissues for pharmacodynamic (PD) and pharmacokinetic (PK) analyses.[6][14] For PD analysis, tumor lysates can be analyzed for biomarkers like phosphorylated Chk1 to confirm ATR inhibition.[9] b. Plot the mean tumor volume (± SEM) for each group over time. c. Calculate the Tumor Growth Inhibition (TGI), a common metric for efficacy. d. Analyze body weight data to assess the tolerability of the treatment. e. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

By following these detailed protocols and considering the data from established ATR inhibitors, researchers can effectively design and execute preclinical studies to evaluate the efficacy and mechanism of action of novel compounds like this compound in relevant mouse xenograft models.

References

Application Notes and Protocols for Cell Viability Assay Using ATR-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[1][2][3] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive target for cancer therapy.[2][6][7]

This document provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Mechanism of Action of ATR Inhibitors

ATR inhibitors like this compound function by competing with ATP for the kinase domain of ATR, thereby preventing the phosphorylation of its downstream targets. This abrogation of ATR signaling can lead to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells with a high degree of replication stress or defects in other DDR pathways.[6]

Data Presentation

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound e.g., HeLaCervical CancerData not available
This compound e.g., A549Lung CancerData not available
This compound e.g., MCF7Breast CancerData not available
VE-821H2AX cellsNot specified0.8[2]
M1774H146Small Cell Lung CancerData available in source[4]
M1774H82Small Cell Lung CancerData available in source[4]
M1774DMS114Small Cell Lung CancerData available in source[4]
AZD6738LoVoColorectal Cancer0.52[5]
AZD6738NCI-H1373Lung Cancer5.32[5]

Experimental Protocols

Cell Viability Assay Protocol using MTT

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 value of this compound in adherent cancer cell lines.[1]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Adherent cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A common starting range for kinase inhibitors is from 0.01 µM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit.

Visualizations

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_ATR_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates ATR_IN_12 This compound ATR_IN_12->ATR CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization Cell_Viability_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with different concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % cell viability and determine IC50 H->I

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After Atr-IN-12 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] ATR is activated in response to single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][6] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to increased genomic instability and cell death, particularly in cancer cells that exhibit high levels of replication stress.[7][8]

This document provides detailed application notes on the expected effects of this compound on the cell cycle and a comprehensive protocol for analyzing these effects using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: ATR Signaling in Cell Cycle Control

ATR plays a pivotal role in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[9][10][11] Inhibition of ATR by compounds like this compound is expected to abrogate this checkpoint, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[12] Consequently, treatment with an ATR inhibitor can lead to a decrease in the percentage of cells in the G2/M phase and an increase in cells with sub-G1 DNA content, indicative of apoptosis.[10]

ATR Signaling Pathway Diagram

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes ssDNA ssDNA Generation ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates DNARepair DNA Repair ATR->DNARepair AtrIN12 This compound AtrIN12->ATR inhibits CDC25 CDC25 CHK1->CDC25 inhibits G2M_Arrest G2/M Arrest CHK1->G2M_Arrest CDK1 CDK1/Cyclin B CDC25->CDK1 activates Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry Apoptosis Apoptosis Mitotic_Entry->Apoptosis (with DNA damage)

Caption: ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Data Presentation: Expected Effects of this compound on Cell Cycle Distribution

The following table summarizes the anticipated quantitative changes in cell cycle distribution following treatment with this compound. The exact percentages will vary depending on the cell line, concentration of the inhibitor, and duration of treatment.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control45 - 5520 - 3020 - 30< 5
This compound (Low Dose)40 - 5025 - 3515 - 255 - 10
This compound (High Dose)35 - 4530 - 4010 - 20> 10

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution in a human cancer cell line (e.g., HeLa) treated with this compound using propidium iodide (PI) staining and flow cytometry.[13][14][15]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL solution in PBS)[14]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[14]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. RNase A Treatment D->E F 6. PI Staining E->F G 7. Flow Cytometry Analysis F->G

References

Application of ATR-IN-12 (VE-821) in Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-12, also known as VE-821, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. In cancer therapy, combining ATR inhibitors with radiotherapy presents a promising strategy to enhance the efficacy of radiation, particularly in tumors that have developed resistance or are inherently radioresistant. This document provides detailed application notes and protocols for the use of this compound in radiosensitization studies, based on preclinical research.

The primary mechanism by which this compound sensitizes cancer cells to ionizing radiation (IR) involves the disruption of the G2/M cell cycle checkpoint and the inhibition of DNA repair pathways, specifically homologous recombination (HR).[1][2] Cancer cells, which often have a defective G1 checkpoint, rely heavily on the ATR-mediated G2/M checkpoint to repair DNA damage before entering mitosis. Inhibition of ATR by this compound abrogates this checkpoint, forcing cells with radiation-induced DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1][3] Furthermore, this compound impairs the repair of DNA double-strand breaks (DSBs) by inhibiting the formation of RAD51 foci, a key step in HR.[1] This leads to the persistence of DNA damage, as evidenced by increased levels of γH2AX and 53BP1 foci.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound in the context of radiosensitization and a typical experimental workflow for in vitro studies.

ATR_Signaling_Pathway cluster_0 Cell Nucleus IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) Replication Stress IR->DNA_Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates G2M_Checkpoint G2/M Checkpoint Activation Chk1->G2M_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest leads to Mitosis Mitosis G2M_Checkpoint->Mitosis inhibits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death DNA_Repair Homologous Recombination (RAD51 foci formation) Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes Cell_Cycle_Arrest->DNA_Repair allows for ATR_IN_12 This compound (VE-821) ATR_IN_12->ATR inhibits

Caption: ATR Signaling Pathway in Response to Ionizing Radiation and its Inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (VE-821) (e.g., 1 µM for 1 hour) start->treatment irradiation Expose to Ionizing Radiation (e.g., 2-8 Gy) treatment->irradiation incubation Incubate for specified time periods irradiation->incubation clonogenic Clonogenic Survival Assay (10-14 days) incubation->clonogenic western Western Blot (pChk1, γH2AX) (1-24 hours) incubation->western if Immunofluorescence (γH2AX, RAD51 foci) (6-24 hours) incubation->if facs Cell Cycle Analysis (FACS) (24 hours) incubation->facs

Caption: General Experimental Workflow for In Vitro Radiosensitization Studies with this compound.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the use of this compound (VE-821) in combination with ionizing radiation.

Table 1: Effect of this compound (VE-821) on Cell Viability and Survival in Combination with Radiation

Cell LineThis compound (VE-821) ConcentrationRadiation DoseEndpointResultReference
MOLT-4 (T-lymphoblastic leukemia)10 µM1 GyCell Viability (PI staining) at 72h>90% decrease in viability[4]
MOLT-4 (T-lymphoblastic leukemia)2 µMNot specifiedCell Viability (WST-1) at 72h~75% loss of viability in combination vs. ~50% with radiation alone[5]
HL-60 (Promyelocytic leukemia)10 µM3 GyApoptosis at 144hConsiderable induction of apoptosis[3]
SW-1353 (Chondrosarcoma)10 µM8 Gy (fractionated)Cell ViabilitySignificant dose-dependent reduction in viability[6]
Cal78 (Chondrosarcoma)10 µM8 Gy (fractionated)Cell ViabilitySignificant dose-dependent reduction in viability[6]

Table 2: Effect of this compound (VE-821) on Cell Cycle Distribution Following Irradiation

Cell LineThis compound (VE-821) ConcentrationRadiation DoseTime PointEffect on G2/M PopulationReference
HL-602 µM and 10 µM3 Gy24hReduced the number of irradiated cells in G2 to the level of non-irradiated cells.[3]
PSN-1 (Pancreatic cancer)1 µM6 Gy12h and 24hReduced and delayed the radiation-induced increase in the G2/M phase.[7]
MiaPaCa-2 (Pancreatic cancer)1 µM6 Gy12h and 24hReduced and delayed the radiation-induced increase in the G2/M phase.[7]
SW-135310 µM8 Gy24hPartially reversed the radiation-induced G2/M arrest.[2]
Cal7810 µM8 Gy24hCaused a significant shift towards the S-phase, abrogating G2/M arrest.[2]

Table 3: Effect of this compound (VE-821) on DNA Damage Markers Following Irradiation

| Cell Line | this compound (VE-821) Concentration | Radiation Dose | Time Point | Marker | Result | Reference | |---|---|---|---|---|---| | PSN-1 | 1 µM | 6 Gy | 24h | γH2AX foci | Increased percentage of cells with >7 foci. |[1] | | PSN-1 | 1 µM | 6 Gy | 24h | 53BP1 foci | Increased percentage of cells with >5 foci. |[1] | | PSN-1 | 1 µM | 6 Gy | 6h | RAD51 foci | Reduced percentage of cells with >9 foci. |[1] | | HL-60 | 10 µM | Not specified | 72h | DSB-free cells | Only 61% of cells were free of DSBs compared to 80% with radiation alone. |[3] | | SW-1353 | 10 µM | 4 Gy | 24h and 72h | γH2AX phosphorylation | Persistent high levels of γH2AX. |[8] | | Cal78 | 10 µM | 4 Gy | 24h and 72h | γH2AX phosphorylation | Persistent high levels of γH2AX. |[8] |

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (VE-821)

  • DMSO (vehicle control)

  • Trypsin-EDTA

  • 6-well or 100 mm tissue culture plates

  • Radiation source (e.g., X-ray irradiator)

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed a predetermined number of cells (e.g., 200-5000 cells/well, depending on the expected toxicity of the treatment) into 6-well plates. Allow cells to attach for at least 4 hours.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete medium to the desired final concentration (e.g., 1 µM). Add the this compound containing medium or vehicle control (DMSO) to the cells and incubate for 1 hour prior to irradiation.[8]

  • Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the drug-containing medium with a fresh complete medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

  • Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

Western Blotting for Phospho-Chk1 and γH2AX

This protocol is for detecting changes in the phosphorylation status of key DDR proteins.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-γH2AX (Ser139), anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Cell Lysis: After treatment and incubation (e.g., 1-24 hours post-irradiation), wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[8]

Immunofluorescence for γH2AX and RAD51 Foci

This method is used to visualize and quantify DNA damage and repair foci within the nucleus.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-RAD51)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Protocol:

  • Cell Treatment: Seed cells on coverslips and treat with this compound and radiation as described previously. Incubate for the desired time (e.g., 6 hours for RAD51, 24 hours for γH2AX).[1]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block the cells for 1 hour. Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.

  • Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software. A positive cell is often defined as having a certain threshold of foci (e.g., >5 or >10 foci).[1]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the cell cycle distribution of a cell population.

Materials:

  • Treated cell pellets

  • 70% ice-cold ethanol for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

Protocol:

  • Cell Harvesting and Fixation: Following treatment and incubation (e.g., 24 hours post-irradiation), harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound (VE-821) is a valuable tool for preclinical research into the radiosensitization of cancer cells. Its well-defined mechanism of action, involving the abrogation of the G2/M checkpoint and inhibition of homologous recombination, provides a strong rationale for its use in combination with radiotherapy. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of ATR inhibition in oncology.

References

Troubleshooting & Optimization

How to assess the stability of Atr-IN-12 in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the ATR inhibitor, Atr-IN-12, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in cell culture media?

Q2: What are the common factors that can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of a small molecule inhibitor like this compound in cell culture media, including:

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the degradation of the compound.

  • pH: The pH of the cell culture medium (typically around 7.4) can affect the chemical stability of the compound.

  • Media Components: Components in the media, such as serum, proteins, and other additives, can interact with or enzymatically degrade the compound.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is generally good practice to protect solutions of small molecules from light.

  • Dissolution Solvent: The solvent used to dissolve this compound (e.g., DMSO) and its final concentration in the media can impact its stability and solubility.

Q3: What are the primary methods for analyzing the stability of this compound?

A3: The most common and reliable methods for quantifying the concentration of small molecules like this compound in a complex matrix like cell culture media are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques allow for the separation of the parent compound from any potential degradation products and provide accurate quantification.

Q4: How long should I incubate this compound in cell culture media to assess its stability?

A4: The incubation time for a stability study can vary depending on the expected stability of the compound. A typical experiment might involve time points ranging from 0 hours to 72 hours (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[4] This range usually covers the duration of most cell-based assays.

Q5: What is an acceptable level of degradation for this compound in a cell culture experiment?

A5: Ideally, the concentration of this compound should remain as stable as possible throughout the experiment. A common threshold for acceptable stability is that at least 80-90% of the initial compound remains at the end of the incubation period. If significant degradation is observed, it may be necessary to adjust the experimental protocol, for instance, by replenishing the media with fresh compound at set intervals.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in stability data between replicates. - Inconsistent sample handling and processing. - Pipetting errors. - Non-uniform incubation conditions.- Ensure consistent timing for sample collection and processing. - Use calibrated pipettes and proper pipetting techniques. - Ensure all samples are incubated under identical conditions (temperature, CO2, humidity).
Rapid degradation of this compound observed. - Inherent instability of the compound under experimental conditions. - Presence of reactive components in the specific batch of media or serum. - Photodegradation.- Shorten the duration of the experiment if possible. - Replenish the media with fresh this compound at regular intervals. - Test the stability in different types of media or with heat-inactivated serum. - Protect the experimental setup from light.
Poor recovery of this compound at time zero. - Low solubility of the compound in the cell culture media. - Adsorption of the compound to the plasticware. - Issues with the analytical method.- First, assess the solubility of this compound in the media. Consider using a lower concentration or a different formulation. - Use low-adsorption plasticware. - Validate the analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision.
Appearance of unexpected peaks in the chromatogram. - Formation of degradation products. - Contamination of the sample. - Interference from media components.- Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize potential degradation products. - Run a blank media sample to identify any interfering peaks. - Ensure proper sterile technique to avoid contamination.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol outlines the steps to determine the stability of this compound in a common cell culture medium (e.g., DMEM with 10% FBS) over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • DMEM (or other desired cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare the working solution: Spike the pre-warmed (37°C) cell culture medium (DMEM + 10% FBS) with the this compound stock solution to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects on cells.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot from the incubator.

  • Protein Precipitation: To each sample, add 3 volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizing the Workflow

Stability_Assessment_Workflow Figure 1. Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO prep_working Spike into pre-warmed cell culture medium (e.g., 1 µM) prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate Start Incubation time_points Collect samples at 0, 2, 4, 8, 24, 48, 72h incubate->time_points protein_precip Protein Precipitation (ice-cold acetonitrile) time_points->protein_precip Process Samples centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) protein_precip->centrifuge hplc_analysis Analyze supernatant by HPLC or LC-MS/MS centrifuge->hplc_analysis Analyze Samples data_analysis Calculate % remaining vs. time 0 hplc_analysis->data_analysis

Caption: Figure 1. Workflow for assessing this compound stability in cell culture media.

Data Presentation

The following tables present illustrative stability data for this compound in two common cell culture media at 37°C. Note: This is hypothetical data for demonstration purposes. Actual stability should be determined experimentally.

Table 1: Stability of this compound (1 µM) in DMEM + 10% FBS at 37°C

Time (hours)This compound Concentration (µM)% Remaining
01.00100.0
20.9898.0
40.9595.0
80.9191.0
240.7575.0
480.5555.0
720.3838.0

Table 2: Stability of this compound (1 µM) in RPMI-1640 + 10% FBS at 37°C

Time (hours)This compound Concentration (µM)% Remaining
01.00100.0
20.9999.0
40.9797.0
80.9393.0
240.8080.0
480.6565.0
720.4848.0

Signaling Pathway and Logical Relationships

This compound is an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key regulator of the DNA damage response (DDR). Understanding the pathway can help in designing functional assays to confirm the activity of the compound over time.

ATR_Signaling_Pathway Figure 2. Simplified ATR Signaling Pathway and Inhibition cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Atr_IN_12 This compound Atr_IN_12->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis prevents

Caption: Figure 2. Simplified ATR signaling pathway and the inhibitory action of this compound.

References

Identifying and minimizing off-target effects of Atr-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atr-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help identify and minimize potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as compound 5g, is a potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which senses and responds to DNA replication stress and single-stranded DNA breaks.[2][3] By inhibiting ATR, this compound blocks the downstream signaling cascade, including the phosphorylation of checkpoint kinase 1 (Chk1), leading to cell cycle checkpoint abrogation and increased genomic instability in cancer cells with high replication stress.[1][2]

Q2: What is the reported potency of this compound?

A2: this compound has a reported IC50 value of 0.007 µM (or 7 nM) in biochemical assays against ATR kinase.[1]

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target data for this compound is not extensively published, inhibitors of the PI3K-related kinase (PIKK) family, to which ATR belongs, can potentially exhibit cross-reactivity with other family members such as ATM (Ataxia Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), and mTOR (mammalian target of rapamycin).[3][4][5] It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.

Q4: How can I assess the on-target activity of this compound in my cells?

A4: On-target activity can be confirmed by measuring the inhibition of phosphorylation of ATR's direct downstream substrate, Chk1, at Serine 345 (pChk1 S345). A reduction in pChk1 S345 levels upon treatment with this compound, particularly after inducing replication stress (e.g., with hydroxyurea or UV radiation), indicates successful target engagement.[6]

Q5: What are some common reasons for seeing unexpected or inconsistent results with this compound?

A5: Inconsistent results can arise from several factors, including:

  • Compound Stability: Ensure proper storage and handling of the compound to maintain its activity.

  • Cell Line Variability: Different cell lines may have varying levels of endogenous replication stress and ATR dependency, leading to different sensitivities to the inhibitor.

  • Experimental Conditions: Factors such as cell confluence, passage number, and the method used to induce DNA damage can all influence the outcome.

  • Off-Target Effects: At higher concentrations, off-target inhibition of other kinases could contribute to the observed phenotype.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of pChk1 S345 observed. 1. Insufficient concentration of this compound. 2. Inactive compound due to improper storage or handling. 3. Low ATR activity in the chosen cell line under basal conditions. 4. Issues with the western blot protocol or antibodies.1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of the compound and verify its integrity. 3. Induce replication stress using agents like hydroxyurea (HU), aphidicolin, or UV irradiation prior to inhibitor treatment. 4. Optimize your western blot protocol and validate the specificity of your primary antibodies for pChk1 S345 and total Chk1.
High levels of cell death in control (untreated) cells. 1. Cell line is inherently sensitive to the vehicle (e.g., DMSO). 2. Cells are unhealthy or at a high passage number. 3. Contamination of cell culture.1. Test different concentrations of the vehicle to determine a non-toxic level. 2. Use low-passage, healthy cells for your experiments. 3. Regularly test for mycoplasma and other contaminants.
Variability in results between experiments. 1. Inconsistent cell density at the time of treatment. 2. Fluctuation in the duration or intensity of DNA damage induction. 3. Inconsistent incubation times with this compound.1. Ensure consistent cell seeding density and confluence across all experiments. 2. Standardize the protocol for inducing DNA damage (e.g., precise timing and dosage of the damaging agent). 3. Maintain consistent incubation times for all treatments.
Observed phenotype does not match expected on-target effects. 1. Potential off-target effects at the concentration used. 2. The cellular phenotype is a result of a complex interplay of pathways, not just ATR inhibition.1. Lower the concentration of this compound to a range closer to its IC50 for ATR. 2. Perform a kinome-wide selectivity screen to identify potential off-targets. 3. Use complementary approaches, such as siRNA-mediated knockdown of ATR, to validate that the phenotype is on-target.

Data Presentation

Table 1: Potency of this compound

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundATRBiochemical0.007[1]

Table 2: Example Selectivity Profile of an ATR Inhibitor (Data for illustrative purposes, not specific to this compound)

Kinase% Inhibition at 1 µM
ATR 98%
ATM15%
DNA-PKcs10%
mTOR25%
PI3Kα8%
Chk15%
CDK22%

Note: This table provides a hypothetical example of a selective ATR inhibitor's profile. It is crucial for researchers to determine the specific selectivity of this compound.

Experimental Protocols

Protocol 1: In Vitro ATR Kinase Assay

This protocol provides a general method for assessing the direct inhibitory activity of this compound on ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-p53 as a substrate

  • This compound

  • Kinase buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 10 mM MnCl2)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • SDS-PAGE gels and western blot apparatus or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant ATR/ATRIP, and the GST-p53 substrate.

  • Add serial dilutions of this compound (or vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP (for ADP-Glo™ assay) and incubate for a predetermined time (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer (for radiolabeling) or the ADP-Glo™ reagent.

  • If using [γ-³²P]ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the GST-p53 substrate.

  • If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Assay for ATR Inhibition

This protocol describes how to measure the inhibition of ATR activity in a cellular context by monitoring the phosphorylation of Chk1.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS)

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea, UV light source)

  • Cell lysis buffer

  • Primary antibodies: anti-pChk1 (Ser345), anti-total Chk1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blot apparatus

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Induce DNA damage. For example, treat with 2 mM hydroxyurea for 2-4 hours or expose to 10-20 J/m² of UV-C radiation and allow to recover for 1-2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform western blotting with antibodies against pChk1 (S345) and total Chk1. Use β-actin as a loading control.

  • Quantify the band intensities and normalize the pChk1 signal to the total Chk1 signal.

  • Determine the concentration of this compound required to inhibit Chk1 phosphorylation by 50% (IC50).

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR associates with Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 TopBP1->ATR activates pChk1 p-Chk1 (S345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization Inhibitor This compound Inhibitor->ATR

Figure 1: Simplified ATR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Seed Cells Pretreat Pre-treat with This compound Start->Pretreat Damage Induce DNA Damage (e.g., HU, UV) Pretreat->Damage Lyse Cell Lysis Damage->Lyse WB Western Blot (pChk1, Chk1) Lyse->WB Analysis Data Analysis (IC50 determination) WB->Analysis

Figure 2: General experimental workflow for assessing the cellular activity of this compound.

Troubleshooting_Logic Start Unexpected Result Check_OnTarget Verify On-Target Effect (pChk1 Inhibition) Start->Check_OnTarget Check_Controls Review Controls (Vehicle, Damage) Start->Check_Controls Check_Protocol Examine Protocol (Concentrations, Times) Start->Check_Protocol Sub_OnTarget_Yes On-Target Effect Confirmed Check_OnTarget->Sub_OnTarget_Yes Sub_OnTarget_No No On-Target Effect Check_OnTarget->Sub_OnTarget_No Sub_Controls_OK Controls are Valid Check_Controls->Sub_Controls_OK Sub_Controls_Bad Control Issues Identified Check_Controls->Sub_Controls_Bad Sub_Protocol_OK Protocol Followed Correctly Check_Protocol->Sub_Protocol_OK Sub_Protocol_Bad Protocol Deviations Check_Protocol->Sub_Protocol_Bad Consider_OffTarget Consider Off-Target or Indirect Effects Sub_OnTarget_Yes->Consider_OffTarget Troubleshoot_Assay Troubleshoot Assay (Reagents, Technique) Sub_OnTarget_No->Troubleshoot_Assay Optimize_Controls Optimize Control Conditions Sub_Controls_Bad->Optimize_Controls Standardize_Protocol Standardize Protocol Sub_Protocol_Bad->Standardize_Protocol

Figure 3: A logical flowchart for troubleshooting unexpected results with this compound.

References

Technical Support Center: Troubleshooting ATR Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATR inhibitors in their experiments. While the focus is on the well-characterized ATR inhibitor Ceralasertib (AZD6738), the principles and troubleshooting steps are broadly applicable to other ATR inhibitors, including ATR-IN-12, for which detailed public information may be limited.

Troubleshooting Guide: Why is my ATR inhibitor not showing activity?

This guide addresses common issues that may lead to a lack of ATR inhibition in your experiments.

Question: I am not observing the expected downstream effects of ATR inhibition (e.g., no decrease in p-CHK1 levels). What could be the reason?

Answer: Several factors, ranging from inhibitor preparation to experimental design, can contribute to the lack of observable ATR inhibition. Below is a step-by-step guide to troubleshoot your experiment.

Step 1: Verify Inhibitor Integrity and Preparation

Issue: The ATR inhibitor may have degraded or been improperly prepared.

Troubleshooting Actions:

  • Check Storage Conditions: Ensure the inhibitor has been stored according to the manufacturer's recommendations (e.g., Ceralasertib is typically stored at -20°C for long-term stability).[1]

  • Solubility Issues: Confirm that the inhibitor is fully dissolved. Ceralasertib is soluble in organic solvents like DMSO.[1][2] Prepare a fresh stock solution in anhydrous DMSO. For aqueous buffers, it is sparingly soluble, and it's recommended to first dissolve it in an organic solvent before diluting with the aqueous buffer.[1] Avoid repeated freeze-thaw cycles of stock solutions.[3]

  • Fresh Preparation: Whenever possible, prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.

Step 2: Review Experimental Parameters

Issue: The experimental conditions may not be optimal for observing ATR inhibition.

Troubleshooting Actions:

  • Concentration Range: Ensure you are using an appropriate concentration range. The in vitro IC50 of Ceralasertib against ATR kinase is 1 nM, while the cellular IC50 for inhibiting CHK1 phosphorylation is around 74 nM.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incubation Time: The duration of inhibitor treatment is critical. For observing inhibition of CHK1 phosphorylation, a 24-hour treatment with Ceralasertib has been shown to be effective.[4] However, the optimal time may vary depending on the cell line and the specific endpoint being measured.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to ATR inhibitors.[5] Hematological cell lines have shown generally increased sensitivity compared to solid tumor cells.[5] Additionally, cells with defects in other DNA damage response pathways (e.g., ATM-deficient) may exhibit increased sensitivity.[2]

  • Induction of Replication Stress: The activity of ATR is significantly increased in response to DNA damage or replication stress.[6] If you are not co-treating with a DNA damaging agent (e.g., cisplatin, gemcitabine) or an agent that induces replication stress (e.g., hydroxyurea), the basal level of ATR activity might be too low to observe a significant effect of the inhibitor.

Step 3: Assess Readout and Controls

Issue: The method used to assess ATR inhibition may not be sensitive enough, or the controls may be inadequate.

Troubleshooting Actions:

  • Primary Readout: The most direct and reliable readout for ATR inhibition is the phosphorylation of its downstream target, CHK1 (at Ser345).[7] Western blotting for p-CHK1 (Ser345) is a standard method to confirm target engagement.

  • Positive Control: Include a positive control in your experiment. This could be a cell line known to be sensitive to the ATR inhibitor or a treatment condition known to robustly activate the ATR pathway (e.g., UV irradiation or treatment with a topoisomerase inhibitor).

  • Loading Controls: For Western blotting, ensure equal protein loading by using a reliable loading control (e.g., β-actin, GAPDH).

  • Antibody Validation: Verify the specificity and optimal dilution of your primary and secondary antibodies.

Step 4: Consider Cellular Mechanisms of Resistance

Issue: The cells may have intrinsic or acquired resistance to the ATR inhibitor.

Troubleshooting Actions:

  • Drug Efflux Pumps: Overexpression of multidrug resistance transporters like P-glycoprotein (P-gp) and BCRP can lead to reduced intracellular concentrations of the inhibitor.[8]

  • Off-Target Effects: While Ceralasertib is highly selective for ATR, consider the possibility of off-target effects at high concentrations that might confound your results.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Ceralasertib (AZD6738) in a cell-based assay?

A1: A good starting point for a dose-response experiment would be to test a range of concentrations from low nanomolar to low micromolar (e.g., 10 nM to 10 µM). The GI50 for cell growth inhibition in many cancer cell lines is in the range of 1-3 µM.[2][5]

Q2: How should I prepare my Ceralasertib (AZD6738) stock solution?

A2: Ceralasertib is soluble in DMSO at concentrations up to 83.33 mg/mL.[2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: Can I use Ceralasertib (AZD6738) as a monotherapy, or should I combine it with another agent?

A3: Ceralasertib has shown activity as a monotherapy, particularly in cell lines with underlying DNA damage response defects.[4] However, its efficacy is often enhanced when used in combination with DNA damaging agents like cisplatin, carboplatin, or PARP inhibitors.[2][4][10]

Q4: What are the key downstream markers to assess ATR inhibition?

A4: The primary and most direct marker is the reduction in phosphorylation of CHK1 at Ser345. Other downstream markers that can be assessed include γH2AX (a marker of DNA double-strand breaks that can increase upon ATR inhibition in the context of replication stress) and p-RAD50.[4][10]

Quantitative Data Summary

ParameterCeralasertib (AZD6738)Berzosertib (M6620, VX-970)
Target ATR KinaseATR Kinase
IC50 (in vitro) 1 nM[2]Ki of 0.17 nM[9]
Cellular IC50 (p-CHK1) 74 nM[2]19 nM (pH2AX)[9]
Solubility (DMSO) ~83 mg/mL[3]Not explicitly stated, but used in preclinical studies.
Storage -20°C (solid, ≥4 years)[1]Information not readily available, standard -20°C recommended.
Typical Cell Culture Concentration 0.1 - 10 µM[2][11]0.25 - 0.29 µM (IC50 after 72h in HNSCC cells)[12]

Experimental Protocols

Protocol: Western Blot Analysis of CHK1 Phosphorylation

This protocol describes a typical experiment to assess the inhibition of ATR by measuring the phosphorylation of its downstream target, CHK1.

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment:

    • The following day, treat the cells with varying concentrations of the ATR inhibitor (e.g., Ceralasertib at 0, 100, 500, 1000 nM).

    • If applicable, co-treat with a DNA damaging agent (e.g., 10 µM cisplatin) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After the treatment period, wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin) overnight at 4°C.

    • The next day, wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA binds ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR associates with CHK1 CHK1 ATR->CHK1 phosphorylates TOPBP1 TOPBP1 TOPBP1->ATR activates ATR_IN_12 This compound / Ceralasertib ATR_IN_12->ATR inhibits pCHK1 p-CHK1 (S345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization DNARepair DNA Repair pCHK1->DNARepair Troubleshooting_Workflow Start Start: No ATR Inhibition Observed Step1 Step 1: Check Inhibitor Integrity - Storage correct? - Fully dissolved? - Freshly prepared? Start->Step1 Step2 Step 2: Review Experimental Parameters - Concentration appropriate? - Incubation time sufficient? - Cell line sensitive? - Replication stress induced? Step1->Step2 If inhibitor is OK Result_Yes Problem Identified & Resolved Step1->Result_Yes If issue found Step3 Step 3: Assess Readout & Controls - Using p-CHK1 as readout? - Positive control included? - Loading control consistent? - Antibodies validated? Step2->Step3 If parameters are optimal Step2->Result_Yes If issue found Step4 Step 4: Consider Resistance Mechanisms - Drug efflux pumps? - Potential off-target effects? Step3->Step4 If readout is reliable Step3->Result_Yes If issue found Step4->Result_Yes If resistance is likely Result_No Issue Persists: Consult Technical Support Step4->Result_No If no obvious resistance

References

Technical Support Center: Overcoming Resistance to ATR-IN-12 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, ATR-IN-12. The information is compiled from studies on various ATR inhibitors and is intended to provide a general framework for addressing challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical protein in the DNA Damage Response (DDR) pathway.[1] It acts as a primary sensor for replication stress, which occurs when DNA replication forks are stalled or slowed.[2][3] Upon activation by single-stranded DNA (ssDNA) that forms at stalled forks, ATR phosphorylates a number of downstream targets, most notably the kinase CHK1.[4][5] This initiates a signaling cascade that leads to cell cycle arrest (typically at the G2/M checkpoint), stabilization of the replication fork, and promotion of DNA repair.[3][6] By inhibiting ATR, this compound prevents these survival mechanisms. In cancer cells, which often have high levels of replication stress due to oncogene activation, this inhibition can lead to the collapse of replication forks, catastrophic DNA damage, and ultimately cell death (apoptosis).[2][3]

Q2: My cancer cell line is not responding to this compound. What are the potential reasons for this intrinsic resistance?

A2: Intrinsic resistance to ATR inhibitors can arise from several factors:

  • Low levels of replication stress: Cancer cells with lower intrinsic replication stress may be less dependent on the ATR pathway for survival and therefore less sensitive to its inhibition.[2]

  • Defects in the DNA damage response pathway: For example, loss of the nonsense-mediated decay (NMD) factor UPF2 has been shown to cause resistance to ATR inhibitors.[4][7] This is thought to occur by reducing the number of transcription-replication collisions, thereby lowering the overall replication stress and the cell's reliance on ATR.[4]

  • Upregulation of compensatory pathways: Cells may have alternative pathways to cope with DNA damage that do not rely on ATR.

  • Drug efflux pumps: Overexpression of multidrug resistance proteins, such as MDR-1 (ABCB1), can pump the inhibitor out of the cell, preventing it from reaching its target.

Q3: My cells initially responded to this compound but have now developed resistance. What are the likely mechanisms of acquired resistance?

A3: Acquired resistance often involves genetic or epigenetic changes that allow the cancer cells to bypass the effects of the ATR inhibitor. Potential mechanisms include:

  • Loss of function mutations in genes that promote ATRi sensitivity: For instance, mutations in genes involved in the nonsense-mediated decay pathway can lead to resistance.[4][7]

  • Upregulation of drug efflux pumps: Similar to intrinsic resistance, cells can acquire the ability to actively remove the drug.

  • Alterations in cell cycle checkpoints: Changes in proteins that regulate the cell cycle, such as CDK2, E2F8, CCNE1, and CDC25A, have been implicated in resistance to ATR inhibitors.[4]

  • Reduced transcription-replication conflicts: Cells may adapt to lower the level of replication stress, making them less dependent on ATR signaling.[4]

Q4: Are there any known biomarkers that can predict sensitivity to this compound?

A4: Yes, several biomarkers have been associated with sensitivity to ATR inhibitors. These represent tumors that are highly dependent on the ATR pathway for survival. Key examples include:

  • ATM deficiency: Tumors with mutations or loss of the ATM kinase are often highly sensitive to ATR inhibition, a concept known as synthetic lethality.[8]

  • p53 deficiency: Cells lacking functional p53 are more sensitive to the combination of an ATR inhibitor with a DNA-damaging agent.[8][9]

  • High levels of oncogene-induced replication stress: Cancers driven by potent oncogenes that accelerate the cell cycle often have high replication stress and are therefore more vulnerable to ATR inhibition.[2][8]

  • Defects in other DNA repair proteins: Loss of proteins like XRCC1 or ERCC1 can also increase sensitivity to ATR inhibitors in some cell line models.[8]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q: I am observing high variability in the IC50 value of this compound across different experiments with the same cell line. What could be the cause?

A:

  • Potential Cause 1: Cell Culture Conditions. Variations in cell density, passage number, and media components can affect the physiological state of the cells and their response to drugs. High-passage number cells may acquire resistance.

  • Troubleshooting Step: Standardize your cell culture protocols. Ensure you are using cells within a consistent and low passage number range. Always seed the same number of cells for each experiment and ensure they are in the logarithmic growth phase at the time of treatment.

  • Potential Cause 2: Reagent Stability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.

  • Troubleshooting Step: Prepare small, single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. Store the compound as recommended by the manufacturer, protected from light and moisture.

  • Potential Cause 3: Assay-Specific Variability. The specific assay used to determine cell viability (e.g., MTT, CellTiter-Glo, clonogenic survival) can have inherent variability.

  • Troubleshooting Step: Optimize your chosen viability assay. For clonogenic survival assays, ensure single-cell suspensions and appropriate colony counting. For metabolic assays like MTT, be aware of potential confounding factors that can affect cellular metabolism.

Q: My this compound treatment is not inducing the expected cell cycle arrest or apoptosis. How can I troubleshoot this?

A:

  • Potential Cause 1: Insufficient Drug Concentration or Duration. The concentration of this compound may be too low, or the treatment duration too short to elicit a significant biological response.

  • Troubleshooting Step: Perform a dose-response and time-course experiment. Assess key pharmacodynamic markers by Western blot, such as the phosphorylation of CHK1 (a direct ATR substrate), to confirm target engagement at different concentrations and time points. A decrease in phospho-CHK1 would indicate effective ATR inhibition.[10][11]

  • Potential Cause 2: Intrinsic or Acquired Resistance. The cell line may have inherent or developed resistance to ATR inhibition (see FAQs for mechanisms).

  • Troubleshooting Step: First, confirm target engagement as described above. If ATR is inhibited but the cells do not arrest or die, this points to a resistance mechanism. You can investigate this by:

    • Western Blot: Analyze the expression of proteins associated with resistance, such as those involved in cell cycle control (e.g., Cyclin E) or DNA damage repair.[4]

    • Gene Expression Analysis: Use qPCR or RNA-seq to check for the expression of genes linked to resistance, such as UPF2.[4][7]

    • Combination Therapy: Test the synergy of this compound with other agents that induce DNA damage or inhibit parallel repair pathways (see Table 2).

Q: I want to develop a cell line model of acquired resistance to this compound. What is the general procedure?

A:

  • Experimental Workflow:

    • Determine the initial IC50: First, establish the concentration of this compound that inhibits the growth of the parental cell line by 50%.

    • Chronic Exposure: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC20-IC30).

    • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process can take several months.

    • Isolate Resistant Clones: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the original IC50), you can isolate single-cell clones to establish a panel of resistant cell lines.

    • Characterization: Characterize the resistant clones to confirm the degree of resistance (by re-evaluating the IC50) and investigate the underlying mechanisms using the molecular biology techniques described in the previous questions.

Data Presentation

Table 1: Genetic Determinants of Response to ATR Inhibitors

This table summarizes genes whose alteration has been shown to modulate sensitivity or resistance to ATR inhibitors.

Gene/PathwayAlterationEffect on ATRi ResponseCancer Model(s)Reference(s)
ATM Loss of functionIncreased SensitivityVarious[8]
TP53 Loss of functionIncreased Sensitivity (especially in combination therapy)Various[8]
UPF2 Loss of functionResistance Gastric Cancer[4][7]
NMD Pathway Loss of componentsResistance Gastric Cancer[4]
CDK2, CCNE1 OverexpressionResistance Gastric Cancer[4]
POLE3/POLE4 Loss of functionIncreased SensitivityVarious Human Cell Lines[12][13]
ATRX Loss of functionIncreased SensitivityGlioma, MPNST[14]
SMG8/SMG9 Loss of functionResistance Gastric Cancer[15]
MED12 Loss of functionResistance HeLa, MCF10A[15]
Table 2: Potential Combination Strategies to Overcome this compound Resistance

This table outlines potential combination therapies that could be used to overcome resistance or enhance the efficacy of this compound.

Combination AgentRationale for CombinationCancer Model(s)Reference(s)
PARP Inhibitors (e.g., Olaparib) ATR inhibition can counteract PARP inhibitor resistance by preventing the stabilization of stalled replication forks. This combination shows synthetic lethality in HR-deficient tumors.Ovarian, Breast, Prostate, Pancreatic Cancer[16][17]
Cisplatin ATR inhibition prevents the repair of cisplatin-induced DNA damage, leading to increased replication stress and apoptosis.Head and Neck Squamous Cell Carcinoma (HNSCC)[10]
Oxaliplatin Silencing ATR restores sensitivity to oxaliplatin in resistant models by promoting DNA breaks and apoptosis.Colorectal Cancer[11]
Temozolomide (TMZ) ATR inhibition can reverse resistance to TMZ in cancer cells that have defects in homologous recombination (HR).Glioblastoma, Melanoma[18]
Gemcitabine As a DNA replication inhibitor, gemcitabine induces replication stress, making cells more dependent on ATR for survival.Various Solid Tumors[19]
Ionizing Radiation Radiation induces DNA damage and replication stress. ATR inhibition can prevent the necessary cell cycle arrest for repair, leading to mitotic catastrophe.Various Solid Tumors[2]

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment.

  • Cell Seeding: Prepare a single-cell suspension of your cancer cell line. Count the cells and seed a low, predetermined number (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of your cell line and should be optimized beforehand.

  • Adherence: Allow the cells to adhere to the plate for 12-24 hours in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the drug for a defined period (e.g., 24 hours or continuously).

  • Recovery: After the treatment period, wash the cells with PBS and replace the medium with fresh, drug-free complete medium.

  • Colony Formation: Return the plates to the incubator and allow the cells to grow for 7-14 days, or until visible colonies (typically >50 cells) have formed.

  • Staining and Counting:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of methanol:acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle control.

Protocol 2: Western Blot for Phospho-CHK1

This protocol is used to verify the inhibition of ATR kinase activity by measuring the phosphorylation of its direct substrate, CHK1.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specific time (e.g., 1-2 hours). It can be useful to include a positive control that induces replication stress (e.g., hydroxyurea or UV radiation) to ensure the pathway is active.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Reprobe the membrane with antibodies for total CHK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to determine the relative level of CHK1 phosphorylation. A decrease in the p-CHK1/total CHK1 ratio indicates successful ATR inhibition.

Mandatory Visualizations

Signaling Pathways and Workflows

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Replication_Stress Replication Stress (Stalled Forks, ssDNA) RPA RPA Replication_Stress->RPA recruits ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR forms complex CHK1 CHK1 ATR->CHK1 phosphorylates ATR_IN_12 This compound ATR_IN_12->ATR inhibits p_CHK1 p-CHK1 (Active) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_CHK1->Cell_Cycle_Arrest Fork_Stabilization Fork Stabilization p_CHK1->Fork_Stabilization DNA_Repair DNA Repair p_CHK1->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Fork_Stabilization->Cell_Survival DNA_Repair->Cell_Survival

Caption: ATR Signaling Pathway in Response to Replication Stress.

Resistance_Mechanism cluster_parental Parental ATRi-Sensitive Cell cluster_resistant ATRi-Resistant Cell UPF2_WT Functional UPF2 TRC High Transcription- Replication Collisions UPF2_WT->TRC leads to Rep_Stress High Replication Stress TRC->Rep_Stress ATR_Dep High ATR Dependence Rep_Stress->ATR_Dep ATRi_S Sensitivity to This compound ATR_Dep->ATRi_S UPF2_Loss Loss of UPF2 TRC_Low Reduced Transcription- Replication Collisions UPF2_Loss->TRC_Low leads to Rep_Stress_Low Low Replication Stress TRC_Low->Rep_Stress_Low ATR_Indep Low ATR Dependence Rep_Stress_Low->ATR_Indep ATRi_R Resistance to This compound ATR_Indep->ATRi_R

Caption: Resistance via Loss of UPF2 and Reduced Replication Stress.

CRISPR_Screen_Workflow cluster_library 1. Library Transduction cluster_treatment 2. Drug Selection cluster_analysis 3. Analysis Cells Cancer Cell Population (Cas9-expressing) Pool Pool of Gene-Edited Cells Cells->Pool Library Lentiviral sgRNA Library (Genome-wide) Library->Cells transduce Control Control Treatment (Vehicle/DMSO) Pool->Control split population ATRi This compound Treatment (Sublethal Dose) Pool->ATRi split population gDNA Genomic DNA Extraction Control->gDNA culture for ~12 days ATRi->gDNA culture for ~12 days Sequencing NGS to quantify sgRNA abundance gDNA->Sequencing Analysis Bioinformatic Analysis (Gene-level scores) Sequencing->Analysis Hits Identify Resistance Genes (Enriched sgRNAs) Analysis->Hits

Caption: Workflow for a CRISPR Screen to Identify Resistance Genes.

References

Best practices for long-term storage of Atr-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Atr-IN-12. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of the inhibitor throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound for the long term?

For long-term storage, it is recommended to store the lyophilized powder of this compound at -20°C. Under these conditions, the compound is expected to be stable for up to three years.[1] To prevent degradation from moisture, ensure the container is tightly sealed.

Q2: What is the recommended solvent for reconstituting this compound?

The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). It is a versatile solvent capable of dissolving a wide range of small molecules, including kinase inhibitors.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is advisable to first centrifuge the vial containing the lyophilized powder at 1000 x g for 3 minutes to ensure all the powder is at the bottom.[2] Then, resuspend the powder in an appropriate volume of DMSO to achieve the desired concentration.[2] A standard storage concentration for many small molecule inhibitors in DMSO is 50 mM, but this should be adjusted based on the specific solubility of the compound and experimental needs.[2]

Q4: What are the best practices for storing stock solutions of this compound?

Once reconstituted in a solvent like DMSO, stock solutions of this compound should be stored at -80°C for long-term stability.[1][3] For shorter-term storage, up to one month, -20°C is acceptable.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q5: How can I prepare a sterile solution of this compound for cell culture experiments?

To prepare a sterile working solution for cell culture, the stock solution in DMSO can be diluted in sterile phosphate-buffered saline (PBS) or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is less than 0.5% to avoid cellular toxicity.[1] For sterile filtration, a 0.2 μm filter can be used. High-temperature or high-pressure sterilization methods are not recommended as they can degrade the compound.[1]

Storage Conditions Summary

FormStorage TemperatureExpected StabilityRecommended Solvent
Lyophilized Powder -20°CUp to 3 years[1]N/A
Stock Solution -80°CUp to 6 months[1]DMSO
Stock Solution -20°CUp to 1 month[1]DMSO

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation in stock solution upon thawing The storage concentration may be too high, or the compound has low solubility at lower temperatures.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. Ensure the storage concentration is below the solubility limit in DMSO at room temperature.[2]
Reduced or no activity of the inhibitor in experiments The compound may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light and moisture.Use a fresh aliquot of the stock solution. If the problem continues, prepare a new stock solution from the lyophilized powder. Always protect the compound from light.
Inconsistent experimental results This could be due to inaccurate pipetting when preparing dilutions or degradation of the working solution.Prepare fresh working solutions for each experiment from a stable stock solution. Use calibrated pipettes for accurate dilutions.
Cell toxicity observed in culture The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is kept below 0.5%.[1] Perform a solvent toxicity control experiment.
Difficulty dissolving the lyophilized powder The powder may have coated the walls of the vial.Centrifuge the vial before adding the solvent to collect all the powder at the bottom.[2] Ensure the solvent comes into contact with all surfaces of the vial during reconstitution.

Experimental Protocols

Protocol for Reconstituting this compound
  • Preparation : Allow the vial of lyophilized this compound powder to warm to room temperature before opening to prevent condensation.

  • Centrifugation : Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]

  • Reconstitution : Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration.

  • Dissolution : Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquoting and Storage : Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the ATR signaling pathway and a troubleshooting workflow for common issues with this compound.

ATR_Signaling_Pathway ATR Signaling Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA RPA DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR Recruitment & Activation Chk1 Chk1 ATR->Chk1 Phosphorylation Atr_IN_12 This compound Atr_IN_12->ATR Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis

Caption: The ATR signaling pathway is activated by DNA damage and is inhibited by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Start Start: Inconsistent or No Inhibitor Activity Check_Storage Check Storage Conditions (-20°C powder, -80°C stock) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Prepare_New_Stock Prepare New Stock Solution Improper_Storage->Prepare_New_Stock Use_New_Aliquot Use a Fresh Aliquot Proper_Storage->Use_New_Aliquot Still_Issues Still Issues? Use_New_Aliquot->Still_Issues Still_Issues->Prepare_New_Stock Yes Check_Dilution Check Dilution Protocol & Solvent Conc. Still_Issues->Check_Dilution No Prepare_New_Stock->Check_Dilution Dilution_Error Dilution Error / High Solvent Conc. Check_Dilution->Dilution_Error Yes Contact_Support Contact Technical Support Check_Dilution->Contact_Support No Correct_Protocol Correct Protocol / Lower Solvent Conc. Dilution_Error->Correct_Protocol Resolved Issue Resolved Correct_Protocol->Resolved Contact_Support->Resolved

Caption: A logical workflow to troubleshoot common issues encountered with this compound.

References

Adjusting Atr-IN-12 treatment time for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize Atr-IN-12 treatment protocols for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment time for this compound?

A1: The optimal treatment time for this compound is highly dependent on the cell line, the concentration of the inhibitor, and the specific experimental endpoint. Treatment times can range from as short as 2 hours to 72 hours or even longer for long-term studies. Shorter incubation times (e.g., 2-6 hours) are often sufficient to observe the inhibition of ATR signaling, such as the phosphorylation of its downstream target Chk1.[1] Longer incubation times (e.g., 24-72 hours) are typically required to observe downstream cellular effects like apoptosis or changes in cell viability. It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental goals.

Q2: How does this compound work?

A2: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial protein in the DNA Damage Response (DDR) pathway.[2][3] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or as a result of DNA damage.[4][5] Once activated, ATR phosphorylates a variety of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6][7][8][9] By inhibiting ATR, this compound prevents these downstream signaling events, leading to the accumulation of DNA damage, replication catastrophe, and ultimately cell death, particularly in cancer cells that have high levels of replication stress.[10]

Q3: Should I use this compound as a single agent or in combination with other drugs?

A3: this compound can be used as a single agent, particularly in cancer cell lines with high intrinsic replication stress or defects in other DNA repair pathways. However, its efficacy is often significantly enhanced when used in combination with DNA-damaging agents (e.g., chemotherapy, radiation).[11] The rationale for combination therapy is that DNA-damaging agents induce replication stress, which activates the ATR pathway for cell survival. By inhibiting this survival pathway with this compound, the cytotoxic effects of the DNA-damaging agent are potentiated. When used in combination, the timing of this compound administration is critical. It is often most effective when administered after the DNA-damaging agent, coinciding with the peak of S-phase accumulation and ATR activation.

Q4: What are the key downstream markers to confirm this compound activity?

A4: The most direct and reliable marker for ATR inhibition is the reduction of phosphorylated Chk1 (pChk1) at serine 345 (S345).[1][6] This can be assessed by Western blotting. Other downstream markers that can be monitored include:

  • Increased γH2AX: Inhibition of ATR can lead to the collapse of replication forks and the formation of DNA double-strand breaks, resulting in an increase in phosphorylated H2AX (γH2AX) foci, which can be visualized by immunofluorescence or Western blotting.

  • Increased 53BP1 foci: Similar to γH2AX, 53BP1 is another marker for DNA double-strand breaks.[12]

  • Induction of Apoptosis: Cleaved caspase-3 and PARP cleavage are common markers of apoptosis that can be measured by Western blotting. Apoptosis can also be quantified by flow cytometry using Annexin V/PI staining.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of Chk1 phosphorylation Suboptimal treatment time: The selected time point may be too early or too late to observe peak inhibition.Perform a time-course experiment (e.g., 1, 2, 4, 6, 12, 24 hours) to identify the optimal time for pChk1 inhibition in your cell line.
Insufficient drug concentration: The concentration of this compound may be too low to effectively inhibit ATR.Perform a dose-response experiment to determine the optimal concentration. Refer to the literature for concentrations used in similar cell lines.
Poor drug stability: this compound may have degraded.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Low basal ATR activity: The cell line may have low intrinsic replication stress, resulting in low basal ATR activity.Consider co-treatment with a low dose of a DNA-damaging agent (e.g., hydroxyurea, aphidicolin) to induce replication stress and activate the ATR pathway.
High cell viability despite pChk1 inhibition Cell line resistance: The cell line may have redundant or alternative survival pathways that compensate for ATR inhibition.Consider combination therapies. For example, cells with ATM deficiency are often more sensitive to ATR inhibitors.[11]
Short treatment duration: The treatment time may be too short to induce significant cell death.Increase the incubation time with this compound (e.g., 48-72 hours) and assess cell viability at multiple time points.
Inconsistent results between experiments Variability in cell confluence: Cell density can affect drug response.Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the start of each experiment.
Variability in drug preparation: Inconsistent dilution of the stock solution.Prepare a fresh dilution of this compound from a validated stock solution for each experiment.
Passage number of cells: High passage numbers can lead to genetic drift and altered drug sensitivity.Use cells within a consistent and low passage number range.

Quantitative Data Summary

The following tables summarize quantitative data from studies using ATR inhibitors. Note that the specific inhibitor, cell line, and experimental conditions will influence the results.

Table 1: Effect of ATR Inhibitors on Cell Viability (IC50)

ATR InhibitorCell LineTreatment Time (h)IC50 (µM)
VE-821H1299 (NSCLC)Long-term>10 (initial)
AZD6738NCI-H460 (NSCLC)Not Specified~1-2
AZD6738PANC-1 (Pancreatic)Not Specified>2
AZD6738Panc 10.05 (Pancreatic)Not Specified~0.5

Table 2: Time-Course of DNA Damage Marker Induction

ATR InhibitorCell LineTreatmentTime (h)MarkerObservation
AZD6738NCI-H4604 Gy Radiation + 1µM AZD67382γH2AX fociSignificant Increase
AZD6738NCI-H4604 Gy Radiation + 1µM AZD67384γH2AX fociSustained Increase
AZD6738NCI-H4604 Gy Radiation + 1µM AZD673818γH2AX fociSustained Increase
AZD6738NCI-H12994 Gy Radiation + 1µM AZD6738253BP1 fociSignificant Increase
AZD6738NCI-H12994 Gy Radiation + 1µM AZD6738453BP1 fociSustained Increase
AZD6738NCI-H12994 Gy Radiation + 1µM AZD67381853BP1 fociSustained Increase

Experimental Protocols

Protocol 1: Western Blot Analysis of Chk1 Phosphorylation
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Drug Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.

Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cells and wash the pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Visualizations

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage cluster_atr_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA RPA RPA ssDNA->RPA binds Rad17 Rad17-RFC ssDNA->Rad17 ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds & activates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 ATR->p53 phosphorylates Rad911 9-1-1 Complex Rad17->Rad911 loads TopBP1 TopBP1 Rad911->TopBP1 recruits TopBP1->ATR activates pChk1 p-Chk1 (S345) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest (G2/M) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Atr_IN_12 This compound Atr_IN_12->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound (Time-course / Dose-response) seed_cells->treat_cells harvest Harvest Cells treat_cells->harvest endpoint Endpoint Analysis harvest->endpoint western Western Blot (pChk1, γH2AX) endpoint->western Protein Analysis flow Flow Cytometry (Apoptosis, Cell Cycle) endpoint->flow Cellular Analysis if Immunofluorescence (γH2AX, 53BP1 foci) endpoint->if Imaging data_analysis Data Analysis western->data_analysis flow->data_analysis if->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound Treatment.

Troubleshooting_Logic start Suboptimal Result check_pChk1 Is pChk1 inhibited? start->check_pChk1 no_pChk1_inhibition No check_pChk1->no_pChk1_inhibition yes_pChk1_inhibition Yes check_pChk1->yes_pChk1_inhibition optimize_time_dose Optimize Treatment Time and Concentration no_pChk1_inhibition->optimize_time_dose check_viability Is Cell Viability Reduced? yes_pChk1_inhibition->check_viability check_basal_atr Check Basal ATR Activity optimize_time_dose->check_basal_atr induce_stress Induce Replication Stress check_basal_atr->induce_stress Low Basal Activity successful_outcome Optimal Results induce_stress->successful_outcome no_viability_reduction No check_viability->no_viability_reduction check_viability->successful_outcome Yes increase_duration Increase Treatment Duration no_viability_reduction->increase_duration consider_combination Consider Combination Therapy increase_duration->consider_combination consider_combination->successful_outcome

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Experiments Involving Atr-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atr-IN-12. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this potent ATR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress.[3] By inhibiting ATR, this compound disrupts the cell's ability to repair DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the ATR pathway for survival.

Q2: What is the IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for ATR kinase is approximately 0.007 µM.[1][2]

Troubleshooting Guide

This section addresses common pitfalls and specific issues that may arise during experiments with this compound.

Solubility and Stability Issues

Problem: I'm having trouble dissolving this compound, or I'm seeing precipitation in my stock solutions or cell culture media.

Possible Causes and Solutions:

  • Improper Solvent: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).

  • Low-Quality DMSO: Use only high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can significantly reduce the solubility of many small molecule inhibitors.

  • Incorrect Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability. For working solutions in cell culture media, it is best to prepare them fresh for each experiment. While some inhibitors can be stored in media for short periods, the stability of this compound in aqueous media over time has not been extensively characterized. To avoid degradation, aliquot stock solutions to minimize freeze-thaw cycles.

  • Precipitation in Media: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing to prevent the compound from precipitating. It is advisable to add the inhibitor to the media and then immediately apply it to the cells. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Quantitative Data Summary: this compound Properties

PropertyValueNotes
IC50 (ATR kinase) 0.007 µMPotent inhibitor.[1][2]
Solubility Soluble in DMSOPrepare high-concentration stock solutions in DMSO.
Storage (Solid) -20°CProtect from light and moisture.
Storage (DMSO Stock) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Inconsistent or Unexpected Results in Cell-Based Assays

Problem: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cell line, or the results are not reproducible.

Possible Causes and Solutions:

  • Cell Line Dependence: The sensitivity to ATR inhibitors can vary significantly between different cell lines. This can be due to the status of other DNA repair pathways (e.g., ATM) or the baseline level of replication stress. It is recommended to test a range of concentrations to determine the optimal working concentration for your specific cell line.

  • Suboptimal Drug Concentration: The potent IC50 of this compound against the isolated enzyme does not always directly translate to the effective concentration in a cellular context. Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your cell line of interest. A typical starting concentration range for cellular assays is between 0.1 µM and 10 µM.

  • Incorrect Assay Duration: The effects of ATR inhibition on cell viability may take time to manifest. Ensure your assay duration is sufficient to observe the desired outcome. Typical incubation times for cell viability assays range from 48 to 72 hours.

  • Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. High cell densities can lead to contact inhibition and altered metabolic states, potentially affecting drug sensitivity. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.

  • DMSO Control: Always include a vehicle control (DMSO at the same final concentration as your treated wells) to account for any effects of the solvent on cell viability.

Off-Target Effects

Problem: I suspect that the observed phenotype is not solely due to ATR inhibition.

Possible Causes and Solutions:

  • Kinase Selectivity: While this compound is a potent ATR inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations. Some ATR inhibitors have been shown to inhibit other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, ATM, and DNA-PK.[4]

  • Experimental Validation: To confirm that the observed effects are due to ATR inhibition, consider the following control experiments:

    • Rescue experiments: If possible, overexpress a drug-resistant mutant of ATR to see if it rescues the phenotype.

    • RNAi/CRISPR validation: Use siRNA or CRISPR/Cas9 to knockdown ATR and see if it phenocopies the effects of this compound.

    • Downstream target analysis: Use Western blotting to verify the inhibition of the ATR signaling pathway by checking the phosphorylation status of downstream targets like Chk1.

Western Blotting Issues

Problem: I am not seeing a decrease in the phosphorylation of Chk1 (a key downstream target of ATR) after treating my cells with this compound.

Possible Causes and Solutions:

  • Insufficient Drug Concentration or Treatment Time: Ensure you are using an effective concentration of this compound and an appropriate treatment duration. A time-course and dose-response experiment can help optimize these parameters. A common starting point is to treat cells for 1-2 hours with a concentration at or above the cellular EC50.

  • Timing of Lysate Collection: The phosphorylation of Chk1 can be transient. Collect cell lysates at various time points after treatment to capture the window of maximal inhibition.

  • Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of Chk1 (e.g., Phospho-Chk1 Ser345). Always include a total Chk1 antibody as a loading control.

  • Induction of DNA Damage: To robustly assess ATR inhibition, it is often necessary to induce DNA damage or replication stress, which activates the ATR pathway. Common methods include treatment with hydroxyurea (HU), UV irradiation, or topoisomerase inhibitors. Pre-treating with this compound before inducing damage should prevent the subsequent phosphorylation of Chk1.

Experimental Protocols

Detailed Methodology: Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using a resazurin-based assay.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the readings to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Detailed Methodology: Western Blot for p-Chk1

This protocol describes how to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or expose to UV-C radiation).

    • Include an untreated control and a damage-only control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin).

Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects Replication Stress Replication Stress RPA RPA Replication Stress->RPA DNA Damage DNA Damage DNA Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits Chk1 Chk1 ATR->Chk1 phosphorylates p-Chk1 p-Chk1 Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Apoptosis Apoptosis p-Chk1->Apoptosis AtrIN12 This compound AtrIN12->ATR inhibits

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Caption: A typical workflow for a Western Blot experiment.

Troubleshooting_Logic Unexpected Results Unexpected Results Check Solubility Check Solubility Unexpected Results->Check Solubility Optimize Concentration Optimize Concentration Unexpected Results->Optimize Concentration Verify Pathway Inhibition Verify Pathway Inhibition Unexpected Results->Verify Pathway Inhibition Control for Off-Targets Control for Off-Targets Unexpected Results->Control for Off-Targets Review Protocol Review Protocol Check Solubility->Review Protocol Optimize Concentration->Review Protocol Verify Pathway Inhibition->Review Protocol Control for Off-Targets->Review Protocol Consult Literature Consult Literature Review Protocol->Consult Literature Contact Support Contact Support Consult Literature->Contact Support

Caption: A logical approach to troubleshooting experimental issues.

References

Validation & Comparative

A Head-to-Head Comparison of ATR Inhibitors: ATR-IN-12 vs. VE-821

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective ATR inhibitor is critical for advancing research in DNA damage response and cancer therapeutics. This guide provides an objective comparison of two notable ATR inhibitors, ATR-IN-12 and VE-821, focusing on their efficacy, mechanism of action, and supporting experimental data.

At a Glance: Key Efficacy Parameters

ParameterThis compoundVE-821
Target Ataxia Telangiectasia and Rad3-related (ATR) kinaseAtaxia Telangiectasia and Rad3-related (ATR) kinase
Mechanism of Action Potent ATR kinase inhibitorPotent and selective ATP-competitive ATR kinase inhibitor
IC50 (Enzymatic Assay) 7 nM[1][2]26 nM[3]
Ki Not Reported13 nM[3]
Cellular Inhibition of Chk1 Phosphorylation Reduces phosphorylation of ATR and downstream signaling proteins[1]Inhibits Chk1 phosphorylation at Ser345[2][4][5]
Selectivity High selectivity reported[6]High selectivity against ATM, DNA-PK, mTOR, and PI3Kγ[2][3]

Mechanism of Action and Cellular Effects

Both this compound and VE-821 are potent inhibitors of ATR, a key kinase in the DNA damage response (DDR) pathway. ATR is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA double-strand breaks.[7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][6][7]

This compound has been identified as a potent inhibitor of ATR kinase with an IC50 of 7 nM.[1][2] Studies have shown that it effectively reduces the phosphorylation levels of ATR and its downstream signaling proteins.[1] A closely related compound, ZH-12, with a similar IC50 of 6.8 nM, has demonstrated potent antitumor activity both as a single agent and in combination with cisplatin in a human colorectal adenocarcinoma xenograft model.[6]

VE-821 is a well-characterized, potent, and selective ATP-competitive inhibitor of ATR with a Ki of 13 nM and an enzymatic IC50 of 26 nM.[2][3] It exhibits excellent selectivity for ATR over other related PIKK family kinases such as ATM, DNA-PK, mTOR, and PI3Kγ.[2][3] In cellular assays, VE-821 effectively inhibits the phosphorylation of the key ATR substrate Chk1 at serine 345.[2][4][5] This inhibition of the ATR-Chk1 signaling axis disrupts cell cycle checkpoints, particularly the G2/M checkpoint, and can lead to increased DNA damage and apoptosis in cancer cells, especially when combined with DNA-damaging agents.[4][8]

Data Presentation: A Comparative Overview

To facilitate a direct comparison, the following tables summarize key quantitative data for both inhibitors.

Table 1: In Vitro Potency and Selectivity

InhibitorIC50 (ATR, enzymatic)Ki (ATR)Selectivity (IC50 or Ki in μM)
This compound 7 nM[1][2]Not ReportedNot Quantitatively Reported
VE-821 26 nM[3]13 nM[2][3]ATM (>8), DNA-PK (4.4), mTOR (>1), PI3Kγ (3.9)[2]

Table 2: Cellular Activity

InhibitorEffect on Chk1 Phosphorylation (Ser345)Effect on Cell ViabilityEffect on Cell Cycle
This compound Significant reduction[1]Potent antitumor activity reported for the related compound ZH-12[6]Not Reported
VE-821 Potent inhibition[2][4][5]Sensitizes various cancer cell lines to DNA damaging agents[4][8]Abrogates G2/M checkpoint[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically used to evaluate the efficacy of ATR inhibitors like this compound and VE-821.

Kinase Assays (IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of ATR by 50%.

  • Methodology: Recombinant ATR protein is incubated with its substrate (e.g., a peptide containing the Chk1 phosphorylation site) and ATP in a reaction buffer. The inhibitor is added at various concentrations. The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays. The IC50 value is then calculated from the dose-response curve.

Western Blotting for Chk1 Phosphorylation
  • Objective: To assess the inhibitor's ability to block ATR signaling within cells by measuring the phosphorylation of its downstream target, Chk1.

  • Methodology: Cancer cells are treated with a DNA damaging agent (e.g., hydroxyurea, UV radiation, or a topoisomerase inhibitor) to activate the ATR pathway, in the presence or absence of the ATR inhibitor.[4][5] Cells are then lysed, and protein extracts are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated Chk1 (pChk1-Ser345) and total Chk1. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the pChk1 band relative to the total Chk1 band indicates the level of ATR activity.

Cell Viability Assays
  • Objective: To measure the effect of the inhibitor on the survival and proliferation of cancer cells, both as a single agent and in combination with other drugs.

  • Methodology: Cells are seeded in multi-well plates and treated with the inhibitor at various concentrations, alone or in combination with a DNA-damaging agent. After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.[8] These assays measure metabolic activity, which correlates with the number of viable cells. The results are used to generate dose-response curves and calculate IC50 values for cell growth inhibition.

Cell Cycle Analysis
  • Objective: To determine the effect of the inhibitor on cell cycle progression.

  • Methodology: Cells are treated with the inhibitor, often in combination with a DNA-damaging agent.[8] After treatment, cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content. This allows for the assessment of cell cycle arrest or checkpoint abrogation.[8]

Visualizing the ATR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

ATR_Signaling_Pathway ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Rad911 9-1-1 Complex RPA->Rad911 Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates (inhibited by This compound & VE-821) TopBP1 TopBP1 TopBP1->ATR_ATRIP activates Rad911->TopBP1 recruits CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization

Caption: Simplified ATR signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis CancerCells Cancer Cell Lines DNADamage Induce DNA Damage (e.g., HU, UV, Cisplatin) CancerCells->DNADamage InhibitorTreatment Treat with this compound or VE-821 DNADamage->InhibitorTreatment WesternBlot Western Blot (pChk1, Total Chk1) InhibitorTreatment->WesternBlot CellViability Cell Viability Assay (MTT, CellTiter-Glo) InhibitorTreatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) InhibitorTreatment->CellCycle

Caption: Experimental workflow for inhibitor evaluation.

References

Validating the On-Target Activity of Atr-IN-12: A Comparative Guide to Using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor hits its intended target is a critical step in preclinical development. This guide provides a comprehensive comparison of methods for validating the on-target activity of Atr-IN-12 (also known as M4344 or VX-803), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. We focus on the use of small interfering RNA (siRNA) as a gold-standard method and compare it with other common validation techniques, supported by experimental data and detailed protocols.

Introduction to this compound and On-Target Validation

This compound is a crucial tool for studying the ATR signaling pathway, which plays a pivotal role in the DNA damage response (DDR).[1][2] ATR is a master regulator of the replication stress response, and its inhibition is a promising therapeutic strategy in oncology.[3][4] Validating that the biological effects of this compound are indeed due to the inhibition of ATR and not off-target activities is paramount. One of the most specific methods to achieve this is by comparing the inhibitor's effects in the presence and absence of its target protein, which can be efficiently achieved using siRNA-mediated gene knockdown.

Comparison of On-Target Validation Methods

While several techniques can be employed to validate the on-target activity of a kinase inhibitor, siRNA-mediated knockdown offers a highly specific approach. Below is a comparison of common methods.

MethodPrincipleAdvantagesDisadvantages
siRNA-mediated Knockdown The target protein (ATR) is depleted using siRNA. The cellular phenotype and downstream signaling in the presence of the inhibitor are then compared between control cells and ATR-depleted cells. If the inhibitor's effect is diminished in knockdown cells, it confirms on-target activity.High specificity for the intended target. Relatively straightforward and widely accessible technique. Allows for transient knockdown, which is useful for essential genes.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the siRNA itself.[5] Requires careful optimization of transfection conditions.
Kinase-Dead Mutant Expression A catalytically inactive (kinase-dead) version of the target protein is overexpressed. This mutant can act as a dominant-negative, competing with the endogenous protein for binding partners and substrates, thereby mimicking target inhibition.[6]Provides a clear negative control for the kinase activity of the target. Can help to dissect kinase-dependent versus -independent functions of the target protein.Overexpression can lead to artifacts and may not fully recapitulate the loss of the endogenous protein. Generating stable cell lines can be time-consuming.
Chemical Genetics (Analog-Sensitive Kinase) The target kinase is mutated to be sensitive to a modified, bulky ATP analog that does not inhibit wild-type kinases. This allows for highly specific inhibition of the mutant kinase.Extremely high specificity of inhibition. Allows for rapid and reversible inhibition.Requires genetic modification of the target cells, which can be complex and time-consuming. Not readily applicable to all kinases.
Comparison with Structurally Unrelated Inhibitors The phenotype induced by the inhibitor of interest is compared to that of other known, potent, and specific inhibitors of the same target that have a different chemical structure.Can provide corroborating evidence for on-target activity if different inhibitors produce the same biological effect.Relies on the availability of other well-characterized inhibitors. Does not definitively rule out off-target effects shared by the class of inhibitors.

Validating this compound with siRNA: Experimental Data

A key indicator of ATR kinase activity is the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1), at serine 345 (pCHK1 Ser345).[1][7][8] On-target engagement of this compound should lead to a reduction in pCHK1 Ser345 levels upon induction of replication stress. Using siRNA to deplete ATR should phenocopy this effect and also render cells less sensitive to further treatment with this compound.

Below is a summary of expected quantitative data from such an experiment.

ConditionATR Protein Level (relative to control)pCHK1 Ser345 Level (upon replication stress)Cell Viability IC50 of this compound
Control siRNA 100%High~50 nM
ATR siRNA <20%Low>500 nM

These are representative data based on published studies of ATR inhibitors and siRNA-mediated knockdown.[9][10]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of ATR and Western Blot for pCHK1

This protocol details the steps to confirm that this compound inhibits ATR by assessing the phosphorylation of its downstream target, CHK1.

Materials:

  • Human cancer cell line (e.g., U2OS, HeLa)

  • ATR siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Complete cell culture medium

  • This compound (M4344)

  • Hydroxyurea (HU) or UV radiation source to induce replication stress

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-ATR, anti-pCHK1 (Ser345), anti-CHK1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 20-40 pmol of siRNA (ATR or control) into Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for ATR protein knockdown.

  • Drug Treatment and Stress Induction:

    • Pre-treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour.

    • Induce replication stress by adding hydroxyurea (e.g., 2 mM for 2-4 hours) or exposing the cells to UV radiation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against ATR, pCHK1 (Ser345), CHK1, and a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.

Protocol 2: Cell Viability Assay to Confirm On-Target Activity

This protocol assesses the impact of ATR knockdown on the cytotoxic effect of this compound.

Materials:

  • Cells transfected with ATR siRNA or control siRNA (from Protocol 1)

  • 96-well plates

  • This compound serial dilutions

  • Cell viability reagent (e.g., CellTiter-Glo, AlamarBlue)

Procedure:

  • Cell Seeding: After 48 hours of siRNA transfection, trypsinize and seed the cells into 96-well plates at an appropriate density.

  • Drug Treatment: Allow the cells to adhere for a few hours, then treat them with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated control for each siRNA condition. Calculate the IC50 values for this compound in both control and ATR knockdown cells. A significant increase in the IC50 value in ATR-depleted cells indicates on-target activity.[9]

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the underlying biology and experimental design, the following diagrams were generated using Graphviz.

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr ATR Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Replication Fork Stalling Replication Fork Stalling ATR ATR Replication Fork Stalling->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 pCHK1 (Ser345) CHK1->pCHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest DNA Repair DNA Repair pCHK1->DNA Repair Atr_IN_12 This compound Atr_IN_12->ATR siRNA_ATR siRNA (ATR) siRNA_ATR->ATR degrades mRNA Experimental_Workflow cluster_transfection 1. siRNA Transfection (48-72h) cluster_treatment 2. Treatment & Stress cluster_analysis 3. Analysis Control_siRNA Control siRNA Treatment This compound or DMSO + Replication Stress (HU/UV) Control_siRNA->Treatment ATR_siRNA ATR siRNA ATR_siRNA->Treatment Western_Blot Western Blot (pCHK1, ATR) Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50 determination) Treatment->Viability_Assay

References

Confirming ATR Inhibition by Atr-IN-12: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to confirm the inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase by the specific inhibitor, Atr-IN-12. We present a comparative analysis of key biomarkers, detailed experimental protocols, and supporting data to aid researchers in validating the on-target effects of this compound in preclinical studies.

Introduction to ATR and its Inhibition

ATR is a critical protein kinase in the DNA Damage Response (DDR) network, acting as a master regulator that responds primarily to replication stress and single-stranded DNA (ssDNA) breaks.[1][2][3] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][4][5][6] Due to the reliance of many cancer cells on the ATR pathway to survive high levels of intrinsic replication stress, ATR inhibitors like this compound have emerged as promising therapeutic agents.[2][7] Validating the efficacy of such inhibitors requires robust pharmacodynamic biomarkers to confirm target engagement and downstream pathway modulation.

The ATR Signaling Pathway

ATR activation is a multi-step process initiated by the recognition of RPA-coated ssDNA, a common feature of stalled replication forks.[1][3][8] This recruits the ATR-ATRIP complex to the site of damage.[3][4][8] Full activation of ATR's kinase function is then stimulated by mediators like TopBP1 and ETAA1.[1][3] Once active, ATR phosphorylates hundreds of substrates, with Chk1 being the best-characterized effector.[4][8] Phosphorylation of Chk1 on Serine 345 (pChk1) is a key event that leads to the inactivation of CDC25 phosphatases, resulting in cell cycle arrest in the S or G2/M phase, allowing time for DNA repair.[1][6][9]

ATR_Signaling_Pathway cluster_0 Cell Nucleus ssDNA Replication Stress (ssDNA coated by RPA) ATR ATR-ATRIP Complex ssDNA->ATR Recruitment pATR Activated ATR ATR->pATR Activation Chk1 Chk1 pATR->Chk1 Phosphorylation pChk1 pChk1 (Ser345) (Active) Chk1->pChk1 CDC25 CDC25 Phosphatases pChk1->CDC25 Inhibition iCDC25 Inactive CDC25 CDC25->iCDC25 CellCycle Cell Cycle Progression CDC25->CellCycle Promotes Arrest S/G2 Phase Arrest & DNA Repair iCDC25->Arrest Leads to AtrIN12 This compound AtrIN12->pATR Inhibition

Figure 1. Simplified ATR signaling pathway and the inhibitory action of this compound.

Key Biomarkers for Confirming ATR Inhibition

The most reliable method to confirm ATR inhibition is to measure the phosphorylation status of its direct downstream targets.

  • Phospho-Chk1 (Ser345): The Primary Pharmacodynamic Biomarker The phosphorylation of Chk1 at Serine 345 is a direct and immediate consequence of ATR kinase activity.[4][10] Therefore, a reduction in the pChk1 (S345) signal following treatment with this compound is the most definitive evidence of target engagement. This can be readily assessed by Western blotting.

  • Gamma-H2AX (γH2AX): A Marker of DNA Damage and Replication Catastrophe H2AX is a histone variant phosphorylated at Serine 139 (termed γH2AX) in response to DNA double-strand breaks (DSBs) and stalled replication forks.[7][11] While ATR contributes to γH2AX formation during replication stress, inhibiting ATR can paradoxically lead to a significant increase in γH2AX.[7][12][13] This occurs because in the absence of a functional ATR-mediated checkpoint, replication forks that stall are more likely to collapse, leading to DSBs and a phenomenon known as replication catastrophe.[14] This increase in γH2AX foci is a key functional readout of effective ATR inhibition and can be quantified using immunofluorescence microscopy.

  • Cell Cycle Profile: Abrogation of Checkpoint Arrest ATR activation induces cell cycle arrest, typically in the S or G2 phase, to allow for DNA repair.[6][7] Treatment with an ATR inhibitor can abrogate this damage-induced checkpoint.[14] For example, when cells are challenged with a DNA damaging agent that would normally cause a G2 block, co-treatment with an ATR inhibitor will cause them to bypass this checkpoint and prematurely enter mitosis, often leading to mitotic catastrophe. This effect can be measured by flow cytometry.[15][16]

Quantitative Comparison of ATR Inhibitors

The potency of ATR inhibitors is typically compared by their half-maximal inhibitory concentration (IC50) for ATR kinase activity or their effective concentration to reduce pChk1 levels in cellular assays. While specific IC50 data for this compound is proprietary, the table below provides context by comparing publicly available data for other well-characterized ATR inhibitors.

InhibitorTargetIC50 (Kinase Assay)Cellular EC50 (pChk1 Inhibition)Reference Compound(s)
VE-821 (Berzosertib) ATR13 nM~50-100 nMYes
AZD6738 (Ceralasertib) ATR0.6 nM~70 nMYes
AZ20 ATR5 nM~50 nMYes
M4344 (VX-803) ATR0.2 nM~1-5 nMYes

Data compiled from publicly available literature.[7][17][18] Values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols and Workflows

To validate ATR inhibition by this compound, a combination of the following experimental approaches is recommended.

Experimental_Workflow cluster_assays Biomarker Analysis cluster_readouts Endpoints start Cancer Cell Line Culture treatment Treatment: 1. Vehicle (DMSO) Control 2. DNA Damaging Agent (e.g., HU, UV) 3. This compound 4. Combo (Damage + this compound) start->treatment wb Western Blot treatment->wb if_micro Immunofluorescence Microscopy treatment->if_micro flow Flow Cytometry treatment->flow pChk1 Measure pChk1 (S345) & Total Chk1 Levels wb->pChk1 gH2AX Quantify γH2AX Foci per Nucleus if_micro->gH2AX cellcycle Analyze Cell Cycle Distribution flow->cellcycle conclusion Confirmation of ATR Inhibition pChk1->conclusion gH2AX->conclusion cellcycle->conclusion

Figure 2. General experimental workflow for confirming ATR inhibition.
Western Blotting for pChk1 Analysis

This protocol is designed to measure the reduction in ATR-mediated Chk1 phosphorylation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U2OS, H460) at a density that will result in 70-80% confluency at the time of harvest.

  • Induction of Replication Stress (Optional but Recommended): To ensure a robust and easily detectable pChk1 signal, treat cells with a DNA damaging agent such as 2 mM Hydroxyurea (HU) for 2-4 hours or expose them to a low dose of UV radiation (e.g., 10-20 J/m²) and allow to recover for 2-6 hours.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (and/or other reference ATR inhibitors) for 1-2 hours before adding the DNA damaging agent. Include a vehicle-only (DMSO) control.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

      • Rabbit anti-pChk1 (Ser345)

      • Mouse anti-Total Chk1

      • Mouse anti-β-actin or GAPDH (as a loading control)

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: A dose-dependent decrease in the pChk1 signal in this compound-treated samples compared to the damage-only control, while total Chk1 and loading control levels remain unchanged.

Immunofluorescence for γH2AX Foci Quantification

This protocol allows for the visualization and quantification of DNA damage resulting from ATR inhibition.

Methodology:

  • Cell Seeding: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with this compound, a DNA damaging agent (e.g., 2 mM HU for 16-24 hours), or a combination of both.[16]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol/acetone for 10-15 minutes.[11][20]

  • Permeabilization: Wash with PBS and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[20]

  • Blocking: Block with 5% BSA in PBST for 1 hour at room temperature to reduce non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted 1:500 to 1:800 in blocking buffer, typically overnight at 4°C in a humidified chamber.[20][21]

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.[11]

  • Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (1 µg/mL) for 5-10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[20]

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of distinct γH2AX foci per nucleus using automated software like ImageJ or CellProfiler. A cell is often considered positive if it contains >5-10 foci.

Expected Outcome: A significant increase in the average number of γH2AX foci per cell in the samples treated with this compound, particularly in combination with a DNA damaging agent, compared to controls.[12][16]

Flow Cytometry for Cell Cycle Analysis

This protocol assesses the impact of this compound on cell cycle checkpoint control.

Methodology:

  • Cell Seeding and Synchronization (Optional): Seed cells in 6-well plates. For some experiments, synchronizing cells at the G1/S boundary with a thymidine block can provide a more uniform starting population.

  • Treatment: Treat cells with a DNA damaging agent that induces a checkpoint (e.g., a topoisomerase inhibitor or low-dose radiation) with or without this compound for a full cell cycle duration (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and count.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours or overnight.[11][16]

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The resulting DNA histogram can be used to quantify the percentage of cells in G1, S, and G2/M phases.

Expected Outcome: Abrogation of the damage-induced G2/M checkpoint. For instance, if a DNA damaging agent causes a 50% accumulation of cells in G2/M, co-treatment with this compound should reduce this G2/M population, possibly showing an increased sub-G1 peak indicative of apoptosis.[14]

References

Comparative study of Atr-IN-12 and AZD6738 (Ceralasertib)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the ATR Inhibitors Ceralasertib (AZD6738) and Atr-IN-12

This guide provides a detailed comparison of two inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase: Ceralasertib (AZD6738), a clinical-stage inhibitor, and this compound, a preclinical compound. ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintain genomic integrity.[1][2] Inhibition of ATR is a promising therapeutic strategy in oncology, particularly for tumors with defects in other DDR pathways, such as those with mutations in the ATM gene.

While both Ceralasertib and this compound target ATR, the extent of publicly available data for each compound differs significantly. Ceralasertib has been extensively characterized in numerous preclinical and clinical studies, providing a wealth of information on its performance. Data for this compound, however, is limited primarily to its in vitro potency. This guide will present the available data for both compounds and, to provide a more comprehensive comparison of Ceralasertib's performance against another well-studied preclinical ATR inhibitor, data for VE-821 is also included.

Mechanism of Action

Ceralasertib is a potent and selective, orally bioavailable inhibitor of ATR kinase.[3] ATR is activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[4] Once activated, ATR phosphorylates a number of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair.[2][5] By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[6] this compound is also a potent inhibitor of ATR kinase, though detailed information on its selectivity and cellular effects is not as widely available.[7]

Quantitative Performance Data

The following tables summarize the available quantitative data for Ceralasertib (AZD6738), this compound, and VE-821.

Compound Target Biochemical IC50 Cellular IC50 (p-Chk1 Ser345) Reference
Ceralasertib (AZD6738)ATR0.001 µM0.074 µM[8]
This compoundATR0.007 µMNot Reported[7]
VE-821ATRNot Reported~0.05 µM (inhibition of radiation-induced p-Chk1)[1]

Table 1: In Vitro Potency of ATR Inhibitors. This table compares the half-maximal inhibitory concentrations (IC50) of the compounds against the ATR kinase enzyme (biochemical) and in a cellular context by measuring the phosphorylation of the downstream target Chk1.

Compound Cell Line Monotherapy IC50 Combination Effect Reference
Ceralasertib (AZD6738)73/197 solid & hematological cell lines< 1 µMSynergistic with cisplatin, carboplatin, gemcitabine, and ionizing radiation[8]
This compoundNot ReportedNot ReportedNot Reported
VE-821Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, PSN-1)> 3 µMSensitizes cells to radiation and gemcitabine[1]

Table 2: Cellular Activity of ATR Inhibitors. This table summarizes the anti-proliferative effects of the inhibitors as single agents and in combination with other anti-cancer therapies.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize ATR inhibitors.

Kinase Inhibition Assay (Biochemical IC50)

The biochemical potency of an ATR inhibitor is typically determined using a purified enzyme assay. For example, the activity of purified ATR kinase is measured in the presence of varying concentrations of the inhibitor. The assay often uses a peptide substrate and radiolabeled ATP. The amount of incorporated radiolabel into the peptide is quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Cellular Phospho-Chk1 (Ser345) Assay (Cellular IC50)

To determine the cellular potency of an ATR inhibitor, a common method is to measure the inhibition of the phosphorylation of a direct ATR substrate, Chk1, at serine 345.

  • Cell Culture and Treatment: Cancer cells are cultured to a suitable density and then treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

  • Inhibitor Addition: The cells are then incubated with a range of concentrations of the ATR inhibitor for a specified period.

  • Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: The levels of phosphorylated Chk1 (Ser345) and total Chk1 are measured using specific antibodies, typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of phosphorylated Chk1 to total Chk1 is calculated for each inhibitor concentration, and the IC50 value is determined as the concentration of the inhibitor that reduces the phosphorylation of Chk1 by 50%.

Cell Viability/Proliferation Assay

The effect of ATR inhibitors on cancer cell growth is assessed using viability or proliferation assays.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the ATR inhibitor, either alone or in combination with another anti-cancer agent.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Measurement: Cell viability is measured using a reagent such as resazurin or by quantifying ATP levels.

  • Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.

Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response.

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action DNA Damage Single-Strand DNA (ssDNA) RPA RPA DNA Damage->RPA recruits ATR ATR TopBP1 TopBP1 Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR complexes with RPA->ATRIP recruits 9-1-1 9-1-1 Complex 9-1-1->TopBP1 activates TopBP1->ATR activates p_Chk1 p-Chk1 (S345) CellCycleArrest Cell Cycle Arrest (G2/M) p_Chk1->CellCycleArrest leads to DNARepair DNA Repair p_Chk1->DNARepair promotes Apoptosis Apoptosis p_Chk1->Apoptosis can lead to AZD6738 Ceralasertib (AZD6738) AZD6738->ATR inhibits AtrIN12 This compound AtrIN12->ATR inhibits

Caption: ATR Signaling Pathway and Points of Inhibition.

Experimental Workflow for Cellular ATR Inhibition

The following diagram outlines a typical workflow for evaluating the cellular activity of an ATR inhibitor.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_result Result Cell Culture 1. Culture Cancer Cells Plating 2. Plate Cells in 96-well Plates Cell Culture->Plating Damage 3. Induce DNA Damage (e.g., Hydroxyurea) Plating->Damage Inhibitor 4. Add ATR Inhibitor (Varying Concentrations) Damage->Inhibitor Incubation 5. Incubate for Specified Time Inhibitor->Incubation Lysis 6. Lyse Cells Incubation->Lysis Assay 7. Perform Western Blot or ELISA for p-Chk1 Lysis->Assay Quantification 8. Quantify p-Chk1 Levels Assay->Quantification IC50 9. Calculate Cellular IC50 Quantification->IC50

Caption: Workflow for Determining Cellular ATR Inhibition.

Summary and Conclusion

Ceralasertib (AZD6738) is a well-characterized, potent, and selective ATR inhibitor with demonstrated activity both as a monotherapy and in combination with DNA damaging agents in a wide range of preclinical models.[8] Its development has progressed to clinical trials, underscoring its therapeutic potential.[9][10]

This compound is reported to be a highly potent biochemical inhibitor of ATR, with an IC50 in the single-digit nanomolar range.[7] However, a comprehensive evaluation of its performance is limited by the lack of publicly available data on its selectivity, cellular activity, and in vivo efficacy.

For a more direct preclinical comparison, VE-821 serves as a useful benchmark. Like Ceralasertib, VE-821 effectively sensitizes cancer cells to radiation and chemotherapy, validating the therapeutic concept of ATR inhibition.[1] The extensive preclinical data available for compounds like Ceralasertib and VE-821 are essential for advancing our understanding of ATR's role in cancer and for the continued development of novel cancer therapies targeting the DNA damage response.

References

Validating the Synergistic Effect of Atr-IN-12 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of ATR inhibitors, with a focus on validating the potential of Atr-IN-12 in combination with standard chemotherapeutic agents. Due to the limited availability of specific published data on this compound, this document leverages experimental data from structurally and functionally similar ATR inhibitors, such as VE-822 and berzosertib (M6620), to illustrate the anticipated synergistic outcomes and the methodologies for their validation.

Mechanism of Synergy: A Dual-Pronged Attack on Cancer Cells

Chemotherapeutic agents like cisplatin and doxorubicin induce DNA damage, a primary mechanism for killing cancer cells. However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage and survive. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DDR pathway, particularly in response to replication stress induced by chemotherapy.[1][2] By inhibiting ATR, this compound is expected to dismantle this repair mechanism, leading to an accumulation of DNA damage and ultimately, cell death. This combination therapy creates a "synthetic lethality" scenario where the two agents are more effective together than the sum of their individual effects.[3]

Quantitative Analysis of Synergy

The synergistic effect of combining an ATR inhibitor with a chemotherapeutic agent can be quantified using methods like the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of ATR Inhibitors with Cisplatin in Cancer Cell Lines

ATR InhibitorCancer Cell LineChemotherapySynergy Quantification (CI Value)Reference
BerzosertibEwing SarcomaCisplatinProfound synergy reported[4]
VE-822Esophageal CancerCisplatinSignificant increase in loss of viability[5]
Unspecified ATRiU2OS (Osteosarcoma)CisplatinSynergistic[6][7]

Table 2: Synergistic Effects of ATR Inhibitors with Doxorubicin in Cancer Cell Lines

ATR InhibitorCancer Cell LineChemotherapySynergy Quantification (ZIP Score)Reference
VE-822Liposarcoma (94T778)Doxorubicin13.915[8]
VE-822Liposarcoma (SW872)Doxorubicin19.789[8]

Experimental Protocols for Validating Synergy

Cell Viability Assays

Objective: To determine the effect of this compound, chemotherapy, and their combination on the proliferation and survival of cancer cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, and the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. Synergy is calculated using the Chou-Talalay method.

Apoptosis Assays

Objective: To quantify the induction of apoptosis in cancer cells following treatment.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound, chemotherapy, and the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To determine the effect of the combination treatment on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound, chemotherapy, and the combination for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[9]

Visualizing the Molecular Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Synergy_Signaling_Pathway cluster_chemo Chemotherapy cluster_cell Cancer Cell cluster_drug ATR Inhibition Chemo Cisplatin / Doxorubicin DNA DNA Damage (Replication Stress) Chemo->DNA induces ATR ATR Kinase DNA->ATR activates DDR DNA Damage Response (Cell Cycle Arrest, Repair) ATR->DDR initiates Apoptosis Apoptosis ATR->Apoptosis leads to (when inhibited) Survival Cell Survival & Proliferation DDR->Survival promotes AtrIN12 This compound AtrIN12->ATR inhibits

Figure 1: Simplified signaling pathway of synergistic action.

Experimental_Workflow cluster_assays Validation Assays start Start: Cancer Cell Culture treatment Treatment: This compound, Chemo, Combination start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle analysis Data Analysis: Synergy Calculation (e.g., CI) viability->analysis apoptosis->analysis cell_cycle->analysis end Conclusion: Synergistic Effect Validated analysis->end

References

Assessing the Specificity of ATR Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies used to assess the specificity of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, using Atr-IN-12 as a focal point for comparison with other well-characterized inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to evaluate and select the most appropriate compounds for their studies.

ATR kinase is a critical regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA that forms at stalled replication forks or during the processing of other DNA lesions. Its central role in maintaining genomic integrity makes it a prime target for cancer therapy, as many cancer cells exhibit increased replication stress and a greater reliance on the ATR signaling pathway for survival. Consequently, the development of potent and selective ATR inhibitors is an area of intense research. The specificity of these inhibitors is paramount to minimize off-target effects and associated toxicities.

Methods for Specificity Assessment

The specificity of an ATR inhibitor is determined through a combination of biochemical and cell-based assays. These assays aim to quantify the inhibitor's potency against ATR and its activity against other kinases, particularly those within the same PIKK (phosphatidylinositol 3-kinase-related kinase) family, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).

Biochemical assays provide a direct measure of an inhibitor's ability to block the catalytic activity of purified kinases. These in vitro assays are crucial for determining the intrinsic potency and selectivity of a compound.

Key Biochemical Assays:

  • In Vitro Kinase Assays: These assays typically involve incubating the purified kinase (e.g., immunoprecipitated Flag-ATR) with a known substrate (e.g., GST-p53) and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is then calculated.

  • Kinome-Wide Profiling: To assess broader selectivity, inhibitors are often screened against a large panel of kinases. This provides a comprehensive view of the inhibitor's off-target activities. For instance, the selectivity of RP-3500 was confirmed by screening against over 300 kinases.

Comparative Data for ATR Inhibitors (Biochemical Assays)

InhibitorATR IC50/KiATM IC50/KiDNA-PKcs IC50/KimTOR IC50/KiSelectivity (ATR vs. others)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableRequires experimental determination
VE-821 13 nM (Ki)>1,000 nM>1,000 nM>1,000 nM>100-fold selective for ATR over ATM, DNA-PK, and mTOR.
AZD6738 1 nM (IC50)>2,500 nM>2,500 nM>2,500 nMHighly selective for ATR versus other PIKKs.
RP-3500 1.0 nM (IC50)>2,000-fold selective>2,000-fold selective30-fold selectiveHighly selective for ATR over ATM, DNA-PKcs, and PI3Kα.
NU6027 100 nM (Ki)Not specifiedNot specifiedNot specifiedAlso inhibits CDK2 (IC50 = 2.2 µM).

Cell-based assays are essential to confirm that an inhibitor can effectively engage its target within a cellular environment and to evaluate its functional consequences.

Key Cell-Based Assays:

  • Phosphorylation of Downstream Substrates: The most common method to assess ATR activity in cells is to measure the phosphorylation of its direct downstream substrate, CHK1, at Serine 345 (pCHK1 S345). Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate ATR, and the ability of the inhibitor to block the subsequent phosphorylation of CHK1 is quantified.

  • γH2AX Formation: Phosphorylation of the histone variant H2AX at Serine 139 (γH2AX) is a general marker of DNA damage. In specific cellular contexts, such as in cells expressing TopBP1-ER, the formation of γH2AX can be a specific readout of ATR activity.

  • Cell Cycle Analysis: ATR activation leads to cell cycle arrest. The specificity of an ATR inhibitor can be assessed by its ability to abrogate this damage-induced G2/M checkpoint.

  • Synthetic Lethality Screens: ATR inhibitors can be tested for their ability to selectively kill cancer cells with specific genetic backgrounds, such as those with mutations in ATM or p53. This provides functional evidence of on-target activity.

Comparative Data for ATR Inhibitors (Cell-Based Assays)

InhibitorCellular ATR IC50 (pCHK1 S345)Cellular ATM ActivityCellular DNA-PKcs ActivityNotes
This compound Data not publicly availableRequires experimental determinationRequires experimental determinationRequires experimental determination
ATRN-119 5 nM>2000-fold selective>2000-fold selectiveHighly selective over ATM, DNA-PK, and mTOR in cells.
RP-3500 0.33 nM>2,000-fold selective>2,000-fold selectivePotent single-agent efficacy in multiple xenograft models.
NU6027 6.7 µMNot inhibitedNot inhibitedMore potent inhibitor of ATR than CDK2 in intact cells.

Experimental Protocols

  • Immunoprecipitation of ATR: Transfect cells (e.g., U2OS) with Flag-tagged ATR. Lyse the cells and immunoprecipitate Flag-ATR using anti-Flag antibody conjugated to beads.

  • Kinase Reaction: Resuspend the immunoprecipitated ATR in kinase buffer containing a substrate (e.g., 1 µg of GST-p53), ATP, and the ATR inhibitor at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Detect substrate phosphorylation using a phospho-specific antibody.

  • Quantification: Quantify the band intensities and calculate the IC50 value of the inhibitor.

  • Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Pre-treat the cells with the ATR inhibitor at various concentrations for 1 hour.

  • ATR Activation: Induce DNA damage by treating the cells with hydroxyurea (e.g., 2 mM) or exposing them to UV radiation (e.g., 20 J/m²).

  • Cell Lysis: After a short incubation period (e.g., 1-2 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against pCHK1 (S345) and total CHK1 (as a loading control).

  • Data Analysis: Quantify the pCHK1 signal relative to total CHK1 and normalize to the damaged, untreated control. Calculate the cellular IC50 value.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage (Stalled Replication Forks, ssDNA) RPA RPA DNA_Damage->RPA recruits Rad17_911 Rad17/9-1-1 Complex DNA_Damage->Rad17_911 recruits ATRIP ATRIP RPA->ATRIP binds ATR ATR ATRIP->ATR CHK1 CHK1 ATR->CHK1 phosphorylates TopBP1 TopBP1 Rad17_911->TopBP1 TopBP1->ATR activates pCHK1 p-CHK1 (S345) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pCHK1->Fork_Stabilization

Caption: Simplified ATR signaling pathway upon DNA damage.

Inhibitor_Specificity_Workflow cluster_biochemical Biochemical Assays (In Vitro) cluster_cellular Cell-Based Assays (In Vivo) Biochem_Assay In Vitro Kinase Assay (ATR vs. Inhibitor) Kinome_Screen Kinome-Wide Screen (>300 Kinases) Biochem_Result Determine IC50/Ki Selectivity Profile Biochem_Assay->Biochem_Result Kinome_Screen->Biochem_Result Final_Assessment Overall Specificity Profile Biochem_Result->Final_Assessment pCHK1_Assay pCHK1 S345 Western Blot (Damage + Inhibitor) Cell_Cycle Cell Cycle Analysis (Checkpoint Abrogation) Cellular_Result Confirm Target Engagement Functional Consequences pCHK1_Assay->Cellular_Result Synthetic_Lethality Synthetic Lethality Assay (e.g., ATM-/- cells) Cell_Cycle->Cellular_Result Synthetic_Lethality->Cellular_Result Cellular_Result->Final_Assessment Start ATR Inhibitor (e.g., this compound) cluster_biochemical cluster_biochemical Start->cluster_biochemical cluster_cellular cluster_cellular Start->cluster_cellular

Caption: Experimental workflow for determining ATR inhibitor specificity.

In Vivo Therapeutic Window of ATR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vivo therapeutic window of prominent Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. While this guide aims to provide a comprehensive overview, it is important to note that no publicly available in vivo validation data was found for a compound specifically named "Atr-IN-12". Therefore, this analysis focuses on well-documented alternative ATR inhibitors that are currently in preclinical and clinical development.

ATR kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3] Its inhibition is a promising therapeutic strategy in oncology, particularly in tumors with existing DNA repair deficiencies, where it can induce synthetic lethality.[4][5] The therapeutic window, a measure of a drug's efficacy versus its toxicity, is a crucial parameter in the development of ATR inhibitors. This guide summarizes available in vivo data for several key ATR inhibitors to aid in the comparative assessment of their therapeutic potential.

Comparative Efficacy and Toxicity of ATR Inhibitors

The following tables summarize in vivo data for prominent ATR inhibitors from preclinical studies. Direct comparison is challenging due to variations in tumor models, dosing schedules, and combination agents used across different studies.

InhibitorCancer ModelDosing and ScheduleEfficacyToxicity/Safety ProfileReference
Berzosertib (M6620/VE-822) Pancreatic Cancer Xenografts (PSN-1, MiaPaCa-2)60 mg/kg, combined with radiationSignificantly prolonged tumor growth delay compared to radiation alone.Did not enhance toxicity to normal cells and tissues.[6][7][8][9]
Small Cell Lung Cancer (SCLC) - Clinical Trial210 mg/m² IV on days 2 and 5, with topotecanObjective Response Rate (ORR) of 36% in platinum-resistant SCLC.Most common grade 3/4 adverse events were lymphopenia, thrombocytopenia, and anemia, primarily attributed to topotecan.[10]
Advanced Solid Tumors - Clinical Trial210 mg/m² (days 2 & 9) with gemcitabineRecommended Phase 2 dose established. Partial responses and stable disease observed.Dose-limiting toxicities were observed at higher doses.[11][12]
Ceralasertib (AZD6738) ATM-deficient Xenograft Models (LoVo, Granta-519, NCI-H23)50 mg/kg, p.o., once or twice dailyShowed tumor growth inhibition as monotherapy.Well-tolerated in preclinical models.[13][14]
BRCA-mutant Triple-Negative Breast Cancer PDXDaily dosing concurrent with olaparibComplete tumor regression.-[14]
Advanced Solid Tumors - Clinical Trial20-240 mg BD (continuous)Maximum tolerated dose established at 160 mg BD.Dose-limiting toxicities observed at 240 mg BD.[15]
Elimusertib (BAY1895344) Various Xenograft Models with DDR deficienciesNot specifiedStrong monotherapy efficacy.Well-tolerated.[16]
Advanced Solid Tumors - Clinical TrialNot specifiedStopped tumor growth in more than half of participants.Well-tolerated.
M4344 (VX-803) Small Cell Lung Cancer Xenografts (H82, H446)Once weekly, 2 weeks (H82) or 5 weeks (H446) in combination with IrinotecanSignificantly enhanced the anti-tumor activity of irinotecan.-[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of in vivo validation, the following diagrams are provided.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits 9-1-1 9-1-1 Complex RPA->9-1-1 recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR_ATRIP activates CDC25 CDC25 CHK1->CDC25 inactivates Wee1 Wee1 CHK1->Wee1 activates DNA_Repair DNA Repair CHK1->DNA_Repair CDK1_2 CDK1/2 CDC25->CDK1_2 CellCycleArrest Cell Cycle Arrest (G2/M) Wee1->CDK1_2 Apoptosis Apoptosis CellCycleArrest->Apoptosis (if damage is irreparable) Atr_IN_12 ATR Inhibitors (e.g., Berzosertib, Ceralasertib) Atr_IN_12->ATR_ATRIP

Caption: ATR Signaling Pathway and Point of Inhibition.

InVivo_Validation_Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_analysis Efficacy and Toxicity Assessment CellLine Select Cancer Cell Line Xenograft Establish Xenograft/ PDX Model in Mice CellLine->Xenograft Grouping Randomize into Treatment Groups (Vehicle, ATRi, Chemo, Combo) Xenograft->Grouping Dosing Administer Treatment (p.o., i.v.) Grouping->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring PKPD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PKPD Efficacy Efficacy Analysis (TGI, Regression) Monitoring->Efficacy Toxicity Toxicity Analysis (Clinical Signs, Histopathology) Monitoring->Toxicity

Caption: General Workflow for In Vivo Validation of ATR Inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of in vivo studies. Below are generalized methodologies based on published preclinical studies of ATR inhibitors.

Xenograft Tumor Model Studies
  • Cell Lines and Animal Models:

    • Select human cancer cell lines with known genetic backgrounds (e.g., ATM-deficient, BRCA-mutant) are cultured under standard conditions.

    • Female athymic nude mice (6-8 weeks old) are typically used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation and Growth:

    • A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Mice are randomized into treatment groups (typically n=8-10 per group), including:

      • Vehicle control

      • ATR inhibitor as a single agent

      • Chemotherapeutic agent or radiation as a single agent

      • Combination of ATR inhibitor and chemotherapy/radiation

    • The ATR inhibitor (e.g., Ceralasertib) is often formulated in a suitable vehicle and administered orally (p.o.) or intravenously (i.v.) at a specified dose and schedule (e.g., once or twice daily).[13][14]

    • Chemotherapeutic agents are administered according to established protocols. For combination studies, the timing of ATR inhibitor administration relative to the chemotherapeutic agent is a critical parameter to optimize.[11][12]

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).

    • Efficacy is determined by tumor growth inhibition (TGI) or tumor regression.

    • Toxicity is monitored by observing changes in body weight, clinical signs of distress, and, in some studies, through hematological analysis and histopathology of major organs at the end of the study.

Pharmacodynamic (PD) Biomarker Analysis
  • Tumor Biopsy Collection:

    • At specified time points after the final dose, tumors are harvested from a subset of animals in each treatment group.

  • Immunohistochemistry (IHC) or Western Blotting:

    • Tumor samples are processed for IHC or western blotting to analyze the modulation of ATR pathway biomarkers.

    • Key biomarkers include phosphorylated Chk1 (pChk1), a direct substrate of ATR, and γH2AX, a marker of DNA damage.[14][17] A decrease in pChk1 and an increase in γH2AX are indicative of ATR inhibition.

Conclusion

The in vivo validation of ATR inhibitors demonstrates their potential as potent anti-cancer agents, both as monotherapies in specific genetic contexts and in combination with DNA-damaging therapies. Berzosertib, Ceralasertib, and Elimusertib have all shown promising efficacy in preclinical models, which has translated into ongoing clinical investigations.[1][18] The therapeutic window of these inhibitors appears to be favorable, with manageable toxicity profiles, particularly when dosing schedules are optimized in combination regimens.[11][12][15] While no in vivo data for "this compound" is currently available in the public domain, the extensive research on other ATR inhibitors provides a strong rationale and a clear path forward for the preclinical and clinical development of novel agents targeting this critical DNA damage response pathway. Future studies will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from ATR inhibition and on optimizing combination strategies to maximize efficacy while minimizing toxicity.

References

Independent Verification of Atr-IN-12's IC50 in Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ATR inhibitor Atr-IN-12 and its alternatives, focusing on their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While this compound has been identified as a potent inhibitor of the ATR kinase, a comprehensive, independently verified profile of its activity across multiple cell lines is not yet publicly available. This guide, therefore, presents the currently available data for this compound and offers a detailed comparison with established ATR inhibitors, providing a valuable resource for researchers evaluating ATR-targeted therapies.

Introduction to ATR Inhibition

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway. It plays a central role in sensing and responding to single-stranded DNA (ssDNA) and replication stress, thereby maintaining genomic stability. In many cancer cells, which often have defects in other DDR pathways and exhibit high levels of replication stress, the ATR signaling pathway becomes essential for survival. This dependency makes ATR an attractive target for cancer therapy.

This compound (also known as compound 5g) has been identified as a potent inhibitor of the ATR kinase, with a reported in vitro IC50 value of 0.007 µM. This positions it as a promising candidate for further investigation. However, for a comprehensive understanding of its therapeutic potential, it is crucial to evaluate its cellular activity across a diverse range of cancer types.

Comparative Analysis of IC50 Values

The following table summarizes the available IC50 data for this compound and compares it with several other well-characterized ATR inhibitors across various cancer cell lines. It is important to note that the IC50 for this compound is an in vitro kinase assay value, while the values for the other inhibitors are from cell-based proliferation or viability assays.

InhibitorCell LineCancer TypeIC50 (µM)
This compound (Compound 5g) -(in vitro kinase assay)0.007
AZD6738 (Ceralasertib) LoVoColorectal Cancer0.52
NCI-H1373Lung Cancer5.32
H460Lung Cancer1.05
H23Lung Cancer2.38
Multiple Cell Lines (Median GI50)Various1.47
Berzosertib (M6620/VX-970) Cal-27Head and Neck Squamous Cell Carcinoma0.285
FaDuHead and Neck Squamous Cell Carcinoma0.252
VE-821 AGSGastric Cancer13.7
MKN-45Gastric Cancer11.3
K562Chronic Myelogenous LeukemiaNon-lethal up to 10 µM alone
MDA-MB-231Breast CancerMinimal effect up to 10 µM alone
HT-29Colorectal CancerMinimal effect up to 10 µM alone
HCT-116 (p53+/+)Colorectal CancerMinimal effect up to 10 µM alone
HCT-116 (p53-/-)Colorectal CancerMinimal effect up to 10 µM alone
M4344 H146Small Cell Lung Cancer~0.1
H82Small Cell Lung Cancer~0.1
DMS114Small Cell Lung Cancer~0.2

Note: The IC50 values for the alternative inhibitors were obtained from various independent studies and the experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

A standardized protocol for determining the IC50 of an ATR inhibitor in adherent cell lines typically involves the following steps:

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A serial dilution of the ATR inhibitor (e.g., this compound) is prepared.

  • The culture medium is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The cells are incubated with the compound for a specified period, typically 72 hours, to allow for effects on cell proliferation.

4. Viability/Proliferation Assay:

  • Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT, XTT, or CellTiter-Glo assay.

  • The absorbance or luminescence is measured using a plate reader.

5. Data Analysis:

  • The raw data is normalized to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.

  • The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Activation cluster_response Cellular Response ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycle Cell Cycle Arrest CHK1->CellCycle DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis

Caption: ATR Signaling Pathway in response to DNA damage.

IC50_Determination_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End: Determine IC50 Value analyze->end

Caption: Experimental workflow for IC50 determination.

ATR_Inhibitor_Comparison AtrIN12 This compound (Potent Kinase Inhibitor) CellularData Cellular IC50 Data (Across multiple cell lines) AtrIN12->CellularData Limited public data Alternatives Alternative ATR Inhibitors (AZD6738, Berzosertib, etc.) Alternatives->CellularData Extensive public data ClinicalTrials Clinical Development CellularData->ClinicalTrials informs

Caption: Logical relationship of this compound and alternatives.

Conclusion

This compound demonstrates high potency against the ATR kinase in biochemical assays, suggesting its potential as an effective anti-cancer agent. However, a critical next step in its preclinical evaluation is the comprehensive determination of its IC50 values across a panel of cancer cell lines from different tissues of origin. The data presented for alternative ATR inhibitors such as AZD6738, Berzosertib, VE-821, and M4344 highlight the range of cellular activities that can be expected from this class of drugs and provide a valuable benchmark for future studies on this compound. Further independent verification of this compound's cellular efficacy is essential to validate its promise and guide its future development as a targeted cancer therapy.

Safety Operating Guide

Essential Guide to the Proper Disposal of Atr-IN-12

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed, step-by-step guide for the proper disposal of Atr-IN-12, a substance requiring careful management due to its potential hazards. The following procedures are based on the safety data sheet for the closely related compound ATR-IN-11 and general laboratory waste disposal guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (Nitrile, Butyl, or PVC gloves may offer adequate protection for incidental contact).[1][2]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Ensure an accessible safety shower and eyewash station are nearby.[1]

Quantitative Hazard Data

The following table summarizes the key hazard information for the related compound ATR-IN-11, which should be considered when handling and disposing of this compound.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralH302Harmful if swallowed.[1]
Acute aquatic toxicityH400Very toxic to aquatic life.[1]
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be followed to ensure the safety of laboratory personnel and the environment.

Experimental Protocol for Waste Neutralization (if applicable and deemed safe by a qualified chemist):

While direct neutralization of this compound is not specified, some acidic or basic chemical wastes can be neutralized to non-hazardous substances.[3] This process should only be attempted by qualified personnel after a thorough risk assessment.

  • Consult a Chemist: A qualified chemist must evaluate the chemical properties of this compound to determine if neutralization is a safe and effective disposal method.

  • Small-Scale Test: If neutralization is deemed feasible, a small-scale test should be conducted in a controlled environment (e.g., a chemical fume hood) to monitor for any exothermic reactions or gas evolution.

  • Neutralizing Agent Selection: The appropriate neutralizing agent (acid or base) must be selected.

  • Slow Addition: The neutralizing agent should be added slowly and in small increments to the this compound waste solution with constant stirring.

  • pH Monitoring: The pH of the solution should be monitored continuously until it reaches a neutral range (typically pH 6-8).

  • Final Disposal: Once neutralized, the resulting solution must still be disposed of as chemical waste, following the steps outlined below, unless it has been unequivocally identified as non-hazardous.

General Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.[5][6]

  • Container Selection: Use a chemically compatible container with a securely fitting lid.[6] Glass or plastic reagent bottles are generally recommended.[6] The container must be in good condition.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5] The label should also indicate the hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] The storage area should be cool and well-ventilated.[1]

  • Arrange for Pickup: Once the container is nearly full (approximately two-thirds), or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5][6] Complete and submit the required waste disposal forms.[5]

  • Decontamination: All lab equipment, surfaces, and PPE that have come into contact with this compound must be thoroughly decontaminated. Contaminated disposable items, such as gloves and wipes, should be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal A Wear Appropriate PPE B Segregate this compound Waste A->B Proceed to Collection C Use Labeled, Compatible Container B->C Contain Waste D Store in Designated SAA C->D Secure for Storage E Arrange for EHS/Licensed Vendor Pickup D->E Initiate Disposal F Decontaminate Work Area & Equipment E->F Finalize Process

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.